4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Description
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Properties
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDAKKUAAMXNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359605 | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-78-0 | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence commencing with the readily available or preparable starting material, tetrahydro-4H-pyran-4-one. The subsequent steps include a Grignard reaction to introduce the 4-methoxyphenyl group and a cyanation reaction to install the nitrile functionality. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step process:
-
Preparation of the Ketone Precursor: The synthesis begins with tetrahydro-4H-pyran-4-one, which is commercially available from various suppliers, ensuring a reliable source for research and development purposes.[1][2][3][4][5] For large-scale production, patented industrial methods are also available.[6][7]
-
Grignard Reaction: A Grignard reaction between tetrahydro-4H-pyran-4-one and 4-methoxyphenylmagnesium bromide introduces the aryl moiety at the 4-position, yielding the tertiary alcohol intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
-
Cyanation of the Tertiary Alcohol: The final step involves the conversion of the tertiary hydroxyl group to a nitrile. Two effective methods are presented: a direct cyanation using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, and a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with sodium cyanide.
Experimental Protocols
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (1)
While commercially available, a laboratory-scale synthesis of tetrahydro-4H-pyran-4-one can be performed. One reported method involves the cyclization of bis(2-chloroethyl) ether.[8][9] An industrial-scale synthesis starting from 3-chloropropionyl chloride and ethylene has also been patented.[7][10] For the purpose of this guide, we will consider tetrahydro-4H-pyran-4-one as a commercially sourced starting material.
Step 2: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3)
This step involves the preparation of a Grignard reagent, 4-methoxyphenylmagnesium bromide (2), and its subsequent reaction with tetrahydro-4H-pyran-4-one (1).
Experimental Protocol:
-
Preparation of 4-methoxyphenylmagnesium bromide (2):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
The flask is flushed with dry nitrogen or argon.
-
A solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. A crystal of iodine can be added to activate the magnesium if necessary.
-
Once the reaction starts, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is cooled to room temperature.
-
-
Reaction with Tetrahydro-4H-pyran-4-one (1):
-
In a separate flame-dried flask under a nitrogen atmosphere, a solution of tetrahydro-4H-pyran-4-one (1) (1.0 eq) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
The freshly prepared Grignard reagent (2) (1.1-1.5 eq) is added dropwise to the solution of the ketone with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with ethyl acetate or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel yields the pure 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3).
-
| Reactant | Molar Eq. | Purity | Supplier Example |
| Tetrahydro-4H-pyran-4-one | 1.0 | 99% | Thermo Scientific Chemicals[1] |
| 4-Bromoanisole | 1.0 | 99% | Sigma-Aldrich |
| Magnesium Turnings | 1.2 | >99% | Sigma-Aldrich |
| Anhydrous THF | - | >99.9% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 85-95% (typical for Grignard reactions with ketones) | >95% after chromatography | NMR, Mass Spectrometry |
Step 3: Synthesis of this compound (4)
Two effective methods for the cyanation of the tertiary alcohol (3) are presented below.
This method offers a rapid and efficient one-step conversion of the tertiary alcohol to the nitrile.[11][12][13][14]
Experimental Protocol:
-
To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3) (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq).
-
To this mixture, add a catalytic amount of a Lewis acid, such as indium(III) bromide (InBr₃) (5-10 mol%).
-
The reaction mixture is stirred at room temperature for 5-30 minutes. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound (4).
| Reactant | Molar Eq. | Purity | Supplier Example |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 1.0 | >95% | - |
| Trimethylsilyl Cyanide (TMSCN) | 1.5-2.0 | >97% | Sigma-Aldrich |
| Indium(III) Bromide (InBr₃) | 0.05-0.10 | 99.99% | Sigma-Aldrich |
| Anhydrous Dichloromethane | - | >99.8% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| This compound | 46-99% (reported for similar benzylic alcohols)[11] | >95% after chromatography | NMR, IR, Mass Spectrometry |
This classical approach involves the conversion of the alcohol to a good leaving group (tosylate) followed by nucleophilic substitution with cyanide.
Experimental Protocol:
-
Step 3a: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (5):
-
To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (3) (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-12 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate (5), which can often be used in the next step without further purification.
-
-
Step 3b: Synthesis of this compound (4):
-
To a solution of the crude tosylate (5) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq).
-
The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound (4).
-
| Reactant | Molar Eq. | Purity | Supplier Example |
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol | 1.0 | >95% | - |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1-1.5 | >98% | Sigma-Aldrich |
| Pyridine / Triethylamine | - | >99% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | 1.5-2.0 | >97% | Sigma-Aldrich |
| Anhydrous DMF / DMSO | - | >99.8% | Sigma-Aldrich |
| Product | Reported Yield | Purity | Characterization Data |
| This compound | 60-80% (over two steps) | >95% after chromatography | NMR, IR, Mass Spectrometry |
Visualization of Synthetic Pathways
The following diagrams illustrate the overall synthetic workflow and the alternative cyanation routes.
Caption: Overall synthetic workflow for the target molecule.
References
- 1. Tetrahydro-4H-pyran-4-one, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Sigma Aldrich Tetrahydro-4H-pyran-4-one 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. Tetrahydro-4H-pyran-4-one (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jigschemical.com [jigschemical.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 8. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 12. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile preparation of alpha-aryl nitriles by direct cyanation of alcohols with TMSCN under the catalysis of InX3. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring system substituted with a p-methoxyphenyl group and a nitrile functional group at the 4-position. This molecule holds potential as a building block in medicinal chemistry and materials science due to the presence of versatile functional groups that can be further elaborated. The tetrahydropyran motif is a common scaffold in numerous bioactive natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and a putative synthetic approach for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided below. It is important to note that while some experimental data is available, other properties are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| CAS Number | 3648-78-0 | [1] |
| Appearance | Off-white to yellow solid | - |
| Boiling Point | 130 °C at 0.15 Torr | - |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Mass Spectrometry
Mass spectral data confirms the molecular weight of the compound. The exact mass is reported as 217.110279 g/mol .[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:
-
C≡N stretch: A sharp, medium-intensity band around 2240 cm⁻¹.
-
C-O-C stretch (ether): Strong bands in the region of 1250-1050 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
A published FTIR spectrum is available for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR:
-
Aromatic protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the p-disubstituted benzene ring.
-
Methoxyphenyl protons: A singlet around δ 3.8 ppm for the -OCH₃ group.
-
Tetrahydropyran protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the methylene protons of the tetrahydropyran ring.
Predicted ¹³C NMR:
-
Nitrile carbon: A signal in the range of δ 115-125 ppm.
-
Quaternary carbon (C4): A signal for the carbon atom attached to both the phenyl ring and the nitrile group.
-
Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm), including the carbon attached to the methoxy group at a lower field.
-
Methoxyphenyl carbon: A signal around δ 55 ppm for the -OCH₃ group.
-
Tetrahydropyran carbons: Signals in the aliphatic region (δ 20-70 ppm).
Experimental Protocols
Although a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common method for the synthesis of α-aryl nitriles is through the reaction of a ketone with a cyanide source.
Putative Synthesis of this compound
A potential synthetic pathway involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol with a cyanide-substituting reagent or a two-step process involving the conversion of the hydroxyl group to a good leaving group followed by nucleophilic substitution with a cyanide salt. A more direct approach could be the reaction of tetrahydro-4H-pyran-4-one with 4-methoxyphenylmagnesium bromide followed by a cyanation step.
A logical workflow for a potential synthesis is outlined below.
Step 1: Grignard Reaction
-
Objective: To introduce the 4-methoxyphenyl group onto the tetrahydropyran ring.
-
Procedure: Tetrahydro-4H-pyran-4-one would be reacted with 4-methoxyphenylmagnesium bromide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture would then be quenched with an aqueous solution of a weak acid (e.g., ammonium chloride) to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Step 2: Tosylation
-
Objective: To convert the hydroxyl group into a good leaving group.
-
Procedure: The alcohol intermediate would be reacted with tosyl chloride in the presence of a base, such as pyridine, to form the corresponding tosylate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.
Step 3: Cyanation
-
Objective: To introduce the nitrile functional group.
-
Procedure: The tosylate intermediate would then be treated with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The nucleophilic cyanide ion would displace the tosylate group to yield the final product, this compound.
Purification and Characterization: The final product would be purified using standard techniques such as column chromatography on silica gel. The structure and purity of the compound would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. Further research and biological screening would be necessary to elucidate any potential pharmacological effects. Given the prevalence of the tetrahydropyran scaffold in bioactive molecules, this compound could serve as a starting point for the development of novel therapeutic agents.
Conclusion
This compound is a compound with potential for further chemical exploration. This guide has summarized its known chemical and physical properties and provided a putative synthetic route. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and investigate its potential applications in drug discovery and materials science. Researchers are encouraged to perform experimental validation of the predicted properties and explore the reactivity of its functional groups for the synthesis of novel derivatives.
References
Spectroscopic and Synthetic Profile of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. This molecule, possessing a unique combination of a polar nitrile group and a substituted aromatic ring attached to a saturated heterocyclic system, is of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following tables present a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on established principles of spectroscopy and data from analogous structures.
Mass Spectrometry
The mass spectrum of this compound has been reported, confirming its molecular formula and weight.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Exact Mass | 217.110279 g/mol |
| Fragmentation | Data not available in the public domain |
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aromatic, methoxy, and tetrahydropyran protons. The chemical shifts are estimated based on the analysis of similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~ 6.95 | Doublet | 2H | Ar-H (meta to OCH₃) |
| ~ 3.85 | Singlet | 3H | -OCH₃ |
| ~ 3.90 - 4.10 | Multiplet | 2H | -O-CH₂- (axial) of tetrahydropyran |
| ~ 3.60 - 3.80 | Multiplet | 2H | -O-CH₂- (equatorial) of tetrahydropyran |
| ~ 2.20 - 2.40 | Multiplet | 2H | -CH₂- (adjacent to C-CN, axial) |
| ~ 1.90 - 2.10 | Multiplet | 2H | -CH₂- (adjacent to C-CN, equatorial) |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for the aromatic, methoxy, nitrile, and tetrahydropyran carbons.
| Chemical Shift (ppm) | Assignment |
| ~ 160 | Ar-C (para to CH₃O) |
| ~ 132 | Ar-C (ipso, attached to tetrahydropyran) |
| ~ 128 | Ar-CH (ortho to OCH₃) |
| ~ 114 | Ar-CH (meta to OCH₃) |
| ~ 121 | -C≡N |
| ~ 65 | -O-CH₂- of tetrahydropyran |
| ~ 55 | -OCH₃ |
| ~ 45 | Quaternary Carbon (C-CN) |
| ~ 35 | -CH₂- of tetrahydropyran |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2240 | Medium | C≡N stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1610, 1510 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O-CH₃ stretch (asym) |
| ~ 1180 | Strong | C-O-C stretch (tetrahydropyran) |
| ~ 1030 | Strong | Aryl-O-CH₃ stretch (sym) |
| ~ 830 | Strong | para-disubstituted benzene C-H bend |
Experimental Protocols
Proposed Synthesis
A likely synthetic approach involves a Michael addition of 4-methoxyphenylacetonitrile to acrolein, followed by an intramolecular cyclization.
Step 1: Michael Addition
To a solution of 4-methoxyphenylacetonitrile and a catalytic amount of a strong base (e.g., sodium ethoxide) in a suitable solvent like ethanol, acrolein is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
Step 2: Intramolecular Cyclization (Oxo-Michael-Aldol Cascade)
The intermediate from the Michael addition can undergo an in-situ intramolecular cyclization. Acidic workup (e.g., with dilute HCl) would likely promote the cyclization to the tetrahydropyran ring system.
Step 3: Purification
The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify the key functional groups (nitrile, ether, aromatic ring).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and further confirm the elemental composition.
Visualized Workflow
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
An In-depth Technical Guide on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, including its IUPAC name, structure, and relevant chemical data.
Chemical Identity and Structure
The nomenclature and structural details of the compound are fundamental for its identification and characterization in a research and development setting.
IUPAC Name: this compound.
Synonyms: While the IUPAC name is the standard identifier, this compound may also be referred to as Pyran-4-carbonitrile, 4-(4-methoxyphenyl)-tetrahydro-.
Chemical Structure: The molecule consists of a central tetrahydropyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. At the 4th position of this ring, two substituents are attached: a 4-methoxyphenyl group and a nitrile group (-CN). The 4-methoxyphenyl group is a benzene ring substituted with a methoxy group (-OCH3) at its para-position.
Below is a two-dimensional representation of the chemical structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These data are crucial for experimental design, including solvent selection and analytical method development.
| Property | Value | Reference |
| Molecular Formula | C13H15NO2 | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Exact Mass | 217.110279 g/mol | [1] |
| InChI | InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | [1] |
| InChIKey | AEDAKKUAAMXNOA-UHFFFAOYSA-N | [1] |
| Purity | 96% (as commercially available) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the use of tetrahydropyran derivatives as starting materials. A common synthetic strategy involves the nucleophilic addition of a cyanide source to a precursor ketone, such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-one.
Illustrative Synthetic Workflow:
The diagram below outlines a generalized workflow for the synthesis of the target compound, starting from a commercially available precursor.
Caption: Generalized synthetic workflow.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Grignard Reaction: To a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C, a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
-
Step 2: Cyanation: The crude 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) is dissolved in dichloromethane. Trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., In(OTf)3) are added. The mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Potential Applications in Drug Discovery
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be further transformed into other functionalities. The 4-methoxyphenyl group is a common feature in many pharmacologically active molecules. The combination of these structural features suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
Potential Signaling Pathway Involvement (Hypothetical):
Given the structural motifs, this compound could potentially interact with various biological targets. For instance, compounds with similar structures have been explored as inhibitors of enzymes or as ligands for nuclear receptors. Further biological screening would be necessary to elucidate its specific mechanism of action.
Caption: Hypothetical interaction with a biological pathway.
Disclaimer: The experimental protocols and potential applications described herein are for illustrative purposes and should be adapted and validated by qualified researchers. Appropriate safety precautions should be taken when handling all chemical substances.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Novel Pyran Derivatives
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone in medicinal chemistry and natural product discovery.[1][2] Derivatives of pyran exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4] This guide provides a technical overview of contemporary methodologies for the discovery, isolation, and characterization of novel pyran derivatives, intended for professionals in drug development and chemical research.
Section 1: Discovery of Novel Pyran Derivatives
The discovery of new pyran derivatives is primarily driven by two main approaches: synthesis of new molecules and isolation from natural sources.
Synthetic Approaches
Modern synthetic strategies often employ multicomponent reactions (MCRs), which offer efficiency by combining three or more reactants in a single step to form a complex product.[5][6] This approach is highly valued for its atom economy and ability to rapidly generate libraries of diverse compounds for biological screening.
A prevalent strategy involves the one-pot synthesis of 4H-pyran derivatives through the reaction of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound, often facilitated by a catalyst.[6][7] For example, pyrano[2,3-c]pyrazoles, a class with significant biological activity, can be synthesized via a four-component reaction involving hydrazine/phenylhydrazine, malononitrile, an aromatic aldehyde, and an active methylene compound like ethyl acetoacetate.[8]
Logical Workflow for Synthetic Discovery
Isolation from Natural Sources
Pyran rings are integral to many natural products, including flavonoids, xanthones, and coumarins.[1][9] The isolation of these compounds from plants, fungi, and marine microorganisms continues to be a vital source of novel chemical entities.
The process typically begins with the extraction of biomass using solvents of varying polarity. For instance, the bark of Engelhardia spicata was extracted with methanol, followed by sequential partitioning with n-hexane, dichloromethane, ethyl acetate, and n-butanol to separate compounds based on polarity.[10] Subsequent purification steps involve various chromatographic techniques to isolate individual compounds.
Section 2: Experimental Protocols
Detailed and reproducible methodologies are critical for the successful isolation and synthesis of novel compounds.
Protocol 2.1: Synthesis of 4H-Pyran Derivatives via MCR
This protocol is a generalized procedure based on methodologies for synthesizing various 4H-pyran and fused pyran systems.[5][7][11]
-
Reaction Setup : To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add an active methylene compound (e.g., ethyl acetoacetate, 1 mmol) and a catalytic amount of a base (e.g., N-methylmorpholine or piperidine, ~0.1 mmol).
-
Reaction Execution : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.[7]
-
Work-up and Isolation : Upon completion, pour the reaction mixture into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-pyran derivative.[7]
Protocol 2.2: Isolation of a Pyranone Derivative from Engelhardia spicata
This protocol is adapted from the phytochemical investigation of E. spicata bark.[10]
-
Extraction : Air-dried and powdered bark of E. spicata (3.5 kg) is percolated in 90% methanol/water for seven days. The extract is concentrated under reduced pressure to yield a crude gummy extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially extracted with n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol to yield four distinct fractions.
-
Column Chromatography : The DCM fraction (6 g) is subjected to silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate. Sub-fractions are collected and analyzed by TLC.
-
HPLC Purification : A specific sub-fraction (e.g., sub-fraction 24) is further purified using preparative High-Performance Liquid Chromatography (HPLC) on a normal phase column (JAIGEL-SIL) with an ethyl acetate/n-hexane mobile phase to yield the pure pyranone derivative.[10]
Section 3: Data Presentation and Characterization
Once isolated, novel compounds must be structurally elucidated and their biological activity quantified.
Spectroscopic Characterization
The structures of new pyran derivatives are confirmed using a combination of spectroscopic methods.
-
¹H and ¹³C NMR : Provides detailed information about the carbon-hydrogen framework. For 4H-pyrans, a characteristic signal for the C4 proton (CH) typically appears around δ 4.4-4.7 ppm in the ¹H NMR spectrum.[5]
-
Infrared (IR) Spectroscopy : Identifies key functional groups. A strong peak around 2200 cm⁻¹ indicates a nitrile (C≡N) group, while carbonyl (C=O) stretches appear around 1660-1710 cm⁻¹.[5][12]
-
Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound.[13]
Table 1: Spectroscopic Data for a Representative 4H-Pyran Derivative (Data synthesized from typical values reported in the literature[5])
| Analysis Type | Observed Signals/Peaks | Interpretation |
| ¹H NMR | δ 7.2-7.3 (m, ArH), 6.8 (s, 2H, NH₂), 4.4 (s, 1H, CH), 2.1 (s, 3H, CH₃) | Aromatic, Amine, Pyran C4-H, Methyl Protons |
| ¹³C NMR | δ 158-160 (C-NH₂), 119 (C≡N), 57 (C-CN), 37 (C4-CH) | Key Carbon Resonances of the Pyran Core |
| IR (KBr, cm⁻¹) | 3334, 3185 (NH₂), 2193 (C≡N), 1676 (C=O) | Amine, Nitrile, and Carbonyl Functional Groups |
| HRMS (m/z) | Calculated for C₁₆H₁₆N₂O₃: 284.1161 | Found: 284.1159 (Confirms Elemental Formula) |
Biological Activity Data
The biological efficacy of novel pyran derivatives is often assessed through in vitro assays against various cell lines or microbial strains. The results are typically reported as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
Table 2: Anticancer and Antiviral Activity of Selected Pyran Derivatives
| Compound Class | Target/Cell Line | Bioactivity (IC₅₀ / EC₅₀) | Reference |
| Pyranoisoflavone (Barbigerone) | Liver & Lung Cancer | 0.61 µM & 0.36 µM | [3] |
| Pyranocarbazole (Girinimbine Deriv.) | MCF-7 (Breast Cancer) | 1.77 µM | [14] |
| Pyrano[2,3-d]pyrimidine | PARP-1 Enzyme | 3.61 nM | [15] |
| Marine Pyran-Isoindolone (F6) | Fibrinolytic Activity | 42.3 µM | [16] |
| Pyrano[2,3-c]pyrazole (Comp. 18) | HCoV-229E Virus | SI = 12.6 | [17] |
Section 4: Signaling Pathways and Mechanisms of Action
Understanding how novel pyran derivatives exert their biological effects is crucial for drug development. Many pyrans function by inhibiting key enzymes involved in disease progression.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a protein kinase that plays a critical role in regulating the cell cycle. Its deregulation is linked to the proliferation of cancer cells, including human colorectal cancer (HCT-116).[4][11] Certain 4H-pyran derivatives have been identified as potent inhibitors of CDK2, arresting the cell cycle and preventing tumor growth.[4]
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is an enzyme critical for DNA repair. In cancer therapy, inhibiting PARP-1 in tumors with existing DNA repair defects (like BRCA mutations) can lead to cell death. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown potent PARP-1 inhibitory activity, with IC₅₀ values in the low nanomolar range, making them promising candidates for anticancer agents.[15]
This guide highlights the robust and evolving field of pyran derivative research. Through a combination of efficient synthetic methods, sophisticated isolation techniques, and detailed biological evaluation, scientists continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
Theoretical Exploration of 4-Aryl-Tetrahydropyran-4-Carbonitriles: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational examination of 4-aryl-tetrahydropyran-4-carbonitriles, a class of compounds with significant potential in medicinal chemistry. The tetrahydropyran ring is a common motif in numerous natural products and bioactive molecules. The introduction of an aryl group and a carbonitrile moiety at the C4 position creates a stereocenter and modulates the molecule's physicochemical properties, making it a prime candidate for drug design and development. This document outlines the computational methodologies, expected molecular properties, and structural characteristics of these compounds, providing a framework for their in-silico analysis.
Introduction to Theoretical Studies
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools in modern drug discovery. They provide insights into molecular structure, stability, and reactivity that can be challenging to obtain through experimental means alone. For 4-aryl-tetrahydropyran-4-carbonitriles, computational analysis can elucidate conformational preferences, electronic properties, and potential intermolecular interactions, which are crucial for understanding their biological activity.
Computational Methodology
A robust computational protocol is essential for obtaining reliable theoretical data. The following methodology, based on established practices for similar heterocyclic systems, is recommended for the study of 4-aryl-tetrahydropyran-4-carbonitriles.
Geometry Optimization and Conformational Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Due to the presence of the flexible tetrahydropyran ring and the rotatable aryl group, multiple conformers are possible. A thorough conformational search should be performed, followed by geometry optimization of the identified conformers.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of the target 4-aryl-tetrahydropyran-4-carbonitrile is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: Each conformer is then optimized using DFT calculations. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[1] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions, and polarization functions (d,p) are crucial for describing the geometry of cyclic systems.
-
Frequency Calculations: Vibrational frequency analysis is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Electronic Property Calculations
Once the most stable conformer is identified, its electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential for intermolecular interactions.
Experimental Protocol:
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting non-covalent interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's conformation and stability.
Predicted Molecular Properties
Based on theoretical studies of analogous tetrahydropyran and other heterocyclic systems, the following tables summarize the expected quantitative data for a representative compound, 4-phenyl-tetrahydropyran-4-carbonitrile.
Table 1: Predicted Geometrical Parameters for the Tetrahydropyran Ring
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| O1-C2 | 1.435 | C6-O1-C2 | 111.5 |
| C2-C3 | 1.530 | O1-C2-C3 | 110.0 |
| C3-C4 | 1.540 | C2-C3-C4 | 112.0 |
| C4-C5 | 1.540 | C3-C4-C5 | 109.5 |
| C5-C6 | 1.530 | C4-C5-C6 | 112.0 |
| C6-O1 | 1.435 | C5-C6-O1 | 110.0 |
| Torsion Angles | |||
| C6-O1-C2-C3 | -60.2 | ||
| O1-C2-C3-C4 | 55.8 | ||
| C2-C3-C4-C5 | -54.1 | ||
| C3-C4-C5-C6 | 56.5 | ||
| C4-C5-C6-O1 | -60.8 | ||
| C5-C6-O1-C2 | 62.5 |
Note: These values are illustrative and based on typical geometries of substituted tetrahydropyrans. Actual values will vary depending on the specific aryl substituent and the computational method used.
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: These values are representative and provide an indication of the expected electronic characteristics.
Visualizations
Diagrams are essential for conveying complex information in a clear and concise manner. The following sections provide Graphviz diagrams for the general structure, a typical computational workflow, and a hypothetical signaling pathway.
General Molecular Structure
Computational Workflow
References
An In-depth Technical Guide to the Mechanisms of Formation for Substituted Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the importance of robust and stereoselective synthetic methods for its construction. This technical guide provides a detailed overview of the core mechanisms for the formation of substituted tetrahydropyrans, with a focus on quantitative data, experimental protocols, and mechanistic visualizations to aid researchers in drug discovery and development.
Prins Cyclization
The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the tethered alkene. The stereochemical outcome is often controlled by a chair-like transition state, leading to high diastereoselectivity.[1][2]
General Mechanism and Stereochemistry
The generally accepted mechanism involves the initial formation of an oxocarbenium ion from the aldehyde and the homoallylic alcohol under acidic conditions. This is followed by an intramolecular electrophilic attack of the alkene onto the carbocation, forming a tetrahydropyranyl cation. Subsequent trapping of this cation by a nucleophile (often the counterion of the acid catalyst or a solvent molecule) affords the final product. The stereochemistry is typically governed by the preference for substituents to occupy equatorial positions in a chair-like transition state to minimize 1,3-diaxial interactions.[2][3]
References
An In-depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, a valuable building block in medicinal chemistry. The document details plausible synthetic pathways, outlines experimental protocols adapted from analogous reactions, and presents quantitative data in a structured format for ease of comparison.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. Based on established chemical transformations, two primary routes emerge as the most viable:
-
Ring Formation via Dialkylation: This convergent approach involves the reaction of a C-nucleophile, 4-methoxyphenylacetonitrile, with a dielectrophile, bis(2-haloethyl) ether, to construct the tetrahydropyran ring.
-
Cyanation of a Tetrahydropyran Precursor: A linear approach where the tetrahydropyran ring is functionalized with the 4-methoxyphenyl group first, followed by the introduction of the cyano group at the C4 position.
Route 1: Ring Formation via Dialkylation of 4-Methoxyphenylacetonitrile
This one-pot synthesis is an efficient method for constructing the core structure. The key starting materials for this route are 4-methoxyphenylacetonitrile and bis(2-chloroethyl) ether. The reaction proceeds via a base-mediated double alkylation of the acidic alpha-carbon of the nitrile.
Starting Materials:
| Starting Material | Chemical Structure | Supplier Example | Purity |
| 4-Methoxyphenylacetonitrile | CH₃OC₆H₄CH₂CN | Sigma-Aldrich[1] | 97% |
| Bis(2-chloroethyl) ether | (ClCH₂CH₂)₂O | Commercially Available | >98% |
| Sodium Hydride (NaH) | NaH | Commercially Available | 60% dispersion in mineral oil |
| Anhydrous N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Commercially Available | Anhydrous |
Experimental Protocol (Analogous Procedure):
This protocol is adapted from the alkylation of similar activated nitriles.
-
Reaction Setup: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Cyclization: Add a solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture. Heat the mixture to a temperature between 80-100 °C.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Logical Workflow for Route 1
Caption: Synthetic pathway via dialkylation.
Route 2: Cyanation of a Tetrahydropyran Precursor
This route begins with the commercially available tetrahydro-4H-pyran-4-one. The 4-methoxyphenyl group is introduced via a Grignard reaction, followed by conversion of the resulting tertiary alcohol to the target nitrile.
Starting Materials:
| Starting Material | Chemical Structure | Supplier Example | Purity |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | Commercially Available | >98% |
| 4-Bromoanisole | CH₃OC₆H₄Br | Commercially Available | >99% |
| Magnesium Turnings | Mg | Commercially Available | >99% |
| Thionyl Chloride | SOCl₂ | Commercially Available | >99% |
| Sodium Cyanide | NaCN | Commercially Available | >98% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Commercially Available | Anhydrous |
Experimental Protocols (Analogous Procedures):
Step 1: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol
This protocol is based on standard Grignard reaction procedures.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 4-bromoanisole (1.2 equivalents) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour. Cool to room temperature.
-
Addition to Ketone: To the freshly prepared Grignard reagent at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Step 2: Synthesis of this compound
This step involves the conversion of the tertiary alcohol to the nitrile. A common method is via an Sₙ1 reaction after converting the hydroxyl group into a good leaving group.
-
Chlorination: To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (1.0 equivalent) in a suitable solvent such as dichloromethane at 0 °C, slowly add thionyl chloride (1.5 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Cyanation: In a separate flask, prepare a solution of sodium cyanide (2.0 equivalents) in a polar aprotic solvent like DMSO. Add the crude 4-chloro-4-(4-methoxyphenyl)tetrahydro-2H-pyran from the previous step to the cyanide solution. Heat the reaction mixture.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract with an organic solvent, wash, dry, and concentrate. Purify the final product by chromatography.
Logical Workflow for Route 2
Caption: Synthetic pathway via precursor cyanation.
Data Summary
Table 1: Representative Reaction Conditions and Yields for Key Transformations
| Reaction Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dialkylation of Nitrile | Arylacetonitrile, Dihaloalkane | NaH/DMF | 80-100 | 12-24 | 60-80 (estimated) |
| Grignard Reaction | Aryl bromide, Ketone | Mg/THF | Reflux | 1-2 | 70-90 |
| Alcohol Chlorination | Tertiary Alcohol | SOCl₂/DCM | 0 - RT | 1-3 | 80-95 |
| Nucleophilic Cyanation | Alkyl Halide | NaCN/DMSO | 80-120 | 4-8 | 60-85 |
Note: The yields are estimates based on similar reactions reported in the chemical literature and may vary depending on the specific substrate and reaction conditions.
Conclusion
The synthesis of this compound is achievable through at least two robust synthetic strategies. The dialkylation of 4-methoxyphenylacetonitrile offers a convergent and potentially higher-yielding one-pot approach. The multi-step route starting from tetrahydro-4H-pyran-4-one provides a more linear and perhaps more easily optimized pathway. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The experimental protocols provided herein, though adapted from analogous systems, offer a solid foundation for the development of a specific and optimized synthesis of this valuable chemical entity.
References
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its known properties, outlines a plausible synthetic pathway with experimental considerations, and explores its potential biological significance based on the activities of structurally related compounds.
Core Physicochemical Characteristics
This compound is an off-white to yellow solid.[1] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Source |
| CAS Number | 3648-78-0 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₂ | [1][3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Appearance | Off-white to yellow solid | [1] |
| Boiling Point | 130 °C at 0.15 Torr | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| Exact Mass | 217.110279 g/mol | [4] |
| logP (Predicted) | 2.4 | [5] |
Synthesis and Purification
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of a 4-aryl-tetrahydropyran derivative and can be adapted for the target molecule.
Reaction Scheme:
References
- 1. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
A Technical Guide to the Preliminary Biological Screening of Novel Pyran Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the preliminary biological screening of novel pyran compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, structured data from recent studies, and visualizations of key biological pathways and workflows are presented to aid researchers in the evaluation of these promising heterocyclic molecules.
Data Presentation: Biological Activities of Novel Pyran Compounds
The following tables summarize the quantitative data from various studies on the biological activities of newly synthesized pyran derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of Novel Pyran Compounds
| Compound ID/Series | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Pyranopyridines (8a, 8b) | Liver, Breast, Colon, Lung | MTT | 0.23 (8a), 0.15 (8b) | [1] |
| 4H-Pyran derivatives (4d) | HCT-116 (Colon) | MTT | 75.10 | [2] |
| Fused Pyran (8a, 8b) | MCF7 (Breast) | MTT | 8.24 (8a), 4.22 (8b) | |
| Fused Pyran (14b) | A549 (Lung) | MTT | 0.23 | |
| Fused Pyran (8c) | HCT116 (Colon) | MTT | 7.58 | |
| Pyranodipyrimidines (S2, S7) | MCF-7 (Breast) | Cell Proliferation | 2.65 (S2), 1.28 (S7) | |
| Pyranodipyrimidines (S8) | MCF-7 (Breast) | Cell Proliferation | 0.66 | |
| Pyranodipyrimidines (S8) | HCT116 (Colon) | Cell Proliferation | 2.76 |
Table 2: Antimicrobial Activity of Novel Pyran Compounds
| Compound ID/Series | Microorganism | Assay Type | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| Spiro-4H-pyrans (5a, 5b, 5f, 5g, 5i) | Staphylococcus aureus | Not Specified | "Best MIC" | [3] |
| Spiro-4H-pyran (5d) | Staphylococcus aureus | Broth Microdilution | 32 | [4] |
| Spiro-4H-pyran (5d) | Streptococcus pyogenes | Broth Microdilution | 64 | [4] |
| Pyrano[2,3-d]pyrimidines (1b, 1c, 1g) | Gram (+/-) bacteria, Fungi | Not Specified | Broad Spectrum Activity | |
| α-pyrone derivatives (1-4) | Fungi and Bacteria | Not Specified | 12.5 - 100 | [5] |
| Pyranopyrazole (c) | Staphylococcus aureus | Micro Broth Dilution | 64 |
Table 3: Anti-inflammatory Activity of Novel Pyran Compounds
| Compound ID/Series | Target | Assay Type | IC₅₀ (µM) | Reference |
| Pyrrolo[3,4-c]pyridines (A, D) | COX-1 | Enzymatic Assay | Stronger inhibition than meloxicam | [6] |
| Pyrrolo[3,4-c]pyridines (A, B, C, E) | COX-2 | Enzymatic Assay | Higher activity than meloxicam | [6] |
| Pyran-based compounds | COX-1 / COX-2 | Colorimetric Assay | Varies | [7] |
Experimental Protocols
Detailed methodologies for key preliminary biological screening assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and the nature of the compounds being tested.
Anticancer Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of the formazan, which is soluble in an appropriate solvent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel pyran compounds in the culture medium.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently pipette or shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Screening: Agar Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well.
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.
-
-
Creation of Wells:
-
Using a sterile cork borer or a pipette tip, create wells of a specific diameter (e.g., 6-8 mm) in the agar.
-
-
Application of Test Compounds:
-
Carefully add a defined volume (e.g., 50-100 µL) of the test pyran compound solution (at a known concentration) into each well.
-
Include positive controls (a known antibiotic) and negative controls (the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is determined by observing the lowest concentration of the compound that inhibits microbial growth after incubation.[7]
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyran compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in the same broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for 16-20 hours.[7]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product. The inhibition of this color development is proportional to the COX inhibitory activity of the test compound.
Procedure (based on a colorimetric assay kit):
-
Reagent Preparation:
-
Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution according to the kit's instructions.
-
Prepare a solution of the chromogenic substrate (e.g., TMPD).
-
Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme to the appropriate wells.
-
Add the test pyran compound at various concentrations to the test wells.
-
Include a control with a known COX inhibitor and a no-inhibitor control.
-
-
Initiation and Incubation:
-
Add the chromogenic substrate to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 2-5 minutes).
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological screening of novel pyran compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis of 4-Aryl-Tetrahydropyran-4-Carbonitriles: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-aryl-tetrahydropyran-4-carbonitriles, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to two viable synthetic strategies.
Introduction
The tetrahydropyran scaffold is a privileged structure in numerous biologically active molecules and natural products. The introduction of an aryl and a nitrile group at the C4-position can significantly influence the pharmacological properties of these compounds. This document details two primary synthetic routes for obtaining 4-aryl-tetrahydropyran-4-carbonitriles: a two-step sequence involving a Prins-Ritter reaction followed by dehydration, and a direct cyanation of a 4-aryl-tetrahydropyran-4-ol intermediate.
Synthetic Strategies
Two principal pathways for the synthesis of 4-aryl-tetrahydropyran-4-carbonitriles have been identified and are detailed below.
Method 1: Two-Step Synthesis via Prins-Ritter Reaction and Dehydration
This approach involves an initial acid-catalyzed three-component Prins-Ritter reaction between a homoallylic alcohol, an aromatic aldehyde, and a nitrile to form a stable 4-amido-4-aryl-tetrahydropyran intermediate. Subsequent dehydration of the amide furnishes the desired 4-aryl-tetrahydropyran-4-carbonitrile.
Method 2: Cyanation of 4-Aryl-Tetrahydropyran-4-ols
This alternative route begins with the synthesis of a 4-aryl-tetrahydropyran-4-ol, which can be achieved through a Prins-type cyclization or a one-pot, three-component Prins-Friedel-Crafts reaction.[1][2][3] The resulting tertiary alcohol is then converted to the corresponding nitrile using a suitable cyanating agent.
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1a: Synthesis of 4-Amido-4-aryl-tetrahydropyrans via Prins-Ritter Reaction [4][5]
A one-pot, three-component reaction of a homoallylic alcohol, an aromatic aldehyde, and a nitrile in the presence of a Lewis or Brønsted acid catalyst yields the 4-amido-4-aryl-tetrahydropyran.
General Procedure:
-
To a solution of the aromatic aldehyde (1.0 equiv) and homoallylic alcohol (1.2 equiv) in a suitable solvent such as acetonitrile (which also acts as the nitrile source) at 0 °C, add the acid catalyst (e.g., BF₃·OEt₂, I₂/AcCl) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amido-4-aryl-tetrahydropyran.
Step 1b: Dehydration of 4-Amido-4-aryl-tetrahydropyrans to 4-Aryl-Tetrahydropyran-4-carbonitriles [6][7][8][9][10]
The dehydration of the amide intermediate to the target nitrile can be achieved using various dehydrating agents.
General Procedure using Oxalyl Chloride and Triethylamine: [6]
-
Dissolve the 4-amido-4-aryl-tetrahydropyran (1.0 equiv) in an anhydrous solvent like acetonitrile.
-
Add triethylamine (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add oxalyl chloride (2.0 equiv) dropwise.
-
Allow the reaction to proceed for a short duration (typically less than 10 minutes) at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude nitrile by column chromatography.
Method 2: Cyanation of 4-Aryl-Tetrahydropyran-4-ols
Step 2a: Synthesis of 4-Aryl-Tetrahydropyran-4-ols
These intermediates can be synthesized via a Prins cyclization of a homoallylic alcohol and an aryl aldehyde.
Step 2b: Direct Cyanation of 4-Aryl-Tetrahydropyran-4-ols [11]
The tertiary alcohol can be directly converted to the nitrile using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.[11]
General Procedure:
-
To a solution of the 4-aryl-tetrahydropyran-4-ol (1.0 equiv) in a dry solvent such as dichloromethane at room temperature, add the Lewis acid catalyst (e.g., InBr₃, 5-10 mol%).[11]
-
Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for the required time (typically 5-30 minutes), monitoring by TLC.[11]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-aryl-tetrahydropyran-4-carbonitrile.
Data Presentation
The following table summarizes representative quantitative data for the key synthetic steps. Please note that yields are dependent on the specific substrates and reaction conditions used.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1a. Prins-Ritter | Benzaldehyde, But-3-en-1-ol, Acetonitrile | Bi(OTf)₃ (10 mol%) | Acetonitrile | RT | 1-2 h | 85-95 | [4] |
| 1b. Dehydration | 4-Bromobenzamide | Oxalyl chloride, Et₃N, Ph₃PO (cat.) | Acetonitrile | RT | < 10 min | 95 | [6] |
| 2b. Cyanation | 1-Phenylethanol | InBr₃ (5-10 mol%), TMSCN | CH₂Cl₂ | RT | 5-30 min | 99 | [11] |
Visualizing the Workflow
To aid in understanding the synthetic process, a logical workflow diagram is provided below.
Caption: Synthetic routes to 4-aryl-tetrahydropyran-4-carbonitriles.
This diagram illustrates the two primary synthetic pathways described in this protocol. Method 1 proceeds through a 4-amido intermediate, while Method 2 involves the direct cyanation of a 4-hydroxy precursor. Both routes converge to the desired 4-aryl-tetrahydropyran-4-carbonitrile product. The choice of method may depend on substrate compatibility, availability of reagents, and desired stereochemical outcomes. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Stereoselective one-pot, three-component synthesis of 4-aryltetrahydropyran via Prins-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
Application Notes and Protocols for the Analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, incorporating a tetrahydropyran ring, a methoxyphenyl group, and a nitrile functional group, makes it a molecule of interest for the development of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its use in further research and development. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure
Caption: Structure of this compound.
Predicted NMR and Mass Spectrometry Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated prediction algorithms. This data serves as a reference for experimental verification.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d | 2H | Ar-H (ortho to OMe) |
| 6.95 | d | 2H | Ar-H (meta to OMe) |
| 3.85 | s | 3H | OCH₃ |
| 3.90 - 4.00 | m | 2H | O-CH₂ (axial) |
| 3.70 - 3.80 | m | 2H | O-CH₂ (equatorial) |
| 2.10 - 2.20 | m | 2H | C-CH₂ (axial) |
| 1.90 - 2.00 | m | 2H | C-CH₂ (equatorial) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.5 | Ar-C (ipso to OMe) |
| 132.0 | Ar-C (ipso to tetrahydropyran) |
| 128.0 | Ar-CH (ortho to OMe) |
| 121.0 | CN |
| 114.0 | Ar-CH (meta to OMe) |
| 65.0 | O-CH₂ |
| 55.5 | OCH₃ |
| 45.0 | Quaternary-C |
| 35.0 | C-CH₂ |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 188 | [M - C₂H₅]⁺ |
| 160 | [M - C₃H₅O]⁺ |
| 134 | [M - C₄H₇NO]⁺ |
| 108 | [C₇H₈O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and Mass Spectrometry data for this compound. Instrument-specific parameters may require optimization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. ¹H NMR Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
3. ¹³C NMR Acquisition:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 50-550
3. Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Compare the obtained spectrum with the predicted fragmentation pattern and/or a library database (e.g., NIST) for confirmation.
Visualizations
Experimental Workflow
Caption: Workflow for NMR and MS analysis.
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic data and structure.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic compound featuring a tetrahydropyran scaffold, a structure of interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] The evaluation of the cytotoxic potential of novel chemical entities is a critical initial step in the drug discovery and development process.[3] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound against various cancer cell lines.
This document outlines detailed protocols for a panel of standard cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.[4][5][6] Adherence to these protocols will enable the generation of reliable and reproducible data, facilitating the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and providing insights into the compound's potential mechanism of action.[4]
Data Presentation: Quantifying the Cytotoxicity of this compound
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined using the MTT assay after a 48-hour treatment period.[3] Lactate dehydrogenase (LDH) release and Caspase-3/7 activity were also quantified to assess membrane integrity and apoptosis induction, respectively.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 42.1 |
| HeLa | Cervical Adenocarcinoma | 33.5 |
| HepG2 | Hepatocellular Carcinoma | 55.2 |
Table 2: LDH Release in MCF-7 Cells Treated with this compound
| Compound Concentration (µM) | % LDH Release (Compared to Maximum Lysis Control) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 15.7 ± 2.3 |
| 25 | 38.9 ± 4.5 |
| 50 | 65.4 ± 5.8 |
| 100 | 88.1 ± 6.2 |
Table 3: Caspase-3/7 Activity in MCF-7 Cells Treated with this compound
| Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Compared to Vehicle Control) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 10 | 2.8 ± 0.4 |
| 25 | 5.1 ± 0.7 |
| 50 | 8.9 ± 1.2 |
| 100 | 12.5 ± 1.8 |
Experimental Protocols
General Cell Culture and Compound Preparation
Aseptic cell culture techniques are fundamental for obtaining reliable results and all procedures should be performed in a certified biological safety cabinet.[4]
1.1. Materials
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.[4]
-
To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[4]
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[4]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[4]
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7]
2.1. Materials
-
Cells prepared as described in section 1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
2.2. Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[9]
LDH Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[5]
3.1. Materials
-
Cells prepared as described in section 1
-
96-well plates
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
3.2. Procedure
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with the test compound for the desired time.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[10]
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm within 1 hour.
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[6]
4.1. Materials
-
Cells prepared as described in section 1
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
4.2. Procedure
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in Cell Culture
Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a template for researchers. The biological activities and experimental outcomes described herein are based on published data for structurally related tetrahydropyran and carbonitrile derivatives and have not been experimentally validated for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Researchers should conduct their own experiments to validate these findings for the specific compound.
Introduction
This compound is a synthetic organic compound featuring a tetrahydropyran ring, a structure found in numerous biologically active molecules. While specific biological data for this compound is not yet available, related pyran derivatives have demonstrated a range of activities, including potential as anticancer agents. The presence of a carbonitrile group may also contribute to its biological effects. These application notes provide a hypothetical framework for investigating the cytotoxic and mechanistic properties of this compound in a cell culture setting.
Potential Applications in Cell Culture
-
Anticancer Research: Initial screening for cytotoxic activity against various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the cellular pathways affected by the compound, such as apoptosis, cell cycle arrest, or other signaling cascades.
-
Drug Discovery: Use as a lead compound for the development of novel therapeutic agents.
Hypothetical Quantitative Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the activity of other pyran derivatives.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT-116 | Colon Carcinoma | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.8 |
| MCF-7 | Breast Adenocarcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 28.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is designed to investigate if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Hypothetical Signaling Pathway
Based on the activities of other cytotoxic agents, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
Conclusion
These application notes provide a foundational framework for investigating the potential biological activities of this compound in cell culture. The provided protocols for assessing cytotoxicity and apoptosis are standard methods in the field. It is imperative to reiterate that the specific activities and mechanisms of this compound are yet to be determined, and the information presented here should be used as a guide for experimental design.
experimental setup for evaluating the antioxidant activity of pyran derivatives
Application Note: Evaluating the Antioxidant Activity of Pyran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Pyran derivatives, a class of heterocyclic compounds, are prevalent in many natural products and have demonstrated a wide range of biological activities, including antioxidant properties.[3][4][5] A systematic evaluation of the antioxidant potential of novel pyran derivatives is crucial for identifying promising therapeutic candidates. This document provides a comprehensive framework and detailed protocols for assessing the antioxidant activity of pyran derivatives using a combination of widely accepted in vitro chemical assays and a biologically relevant cell-based assay.
General Experimental Workflow
A multi-tiered approach is recommended to comprehensively characterize the antioxidant properties of pyran derivatives. This workflow begins with rapid in vitro screening assays to determine direct radical scavenging and reducing capabilities, followed by more complex cell-based assays to assess activity in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the key analytical techniques for the characterization of tetrahydropyran (THP) derivatives, a prevalent structural motif in medicinal chemistry and natural products.[1] Detailed protocols and data interpretation guidelines are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of tetrahydropyran derivatives, providing detailed information about the molecular framework, stereochemistry, and the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of protons and carbons in the tetrahydropyran ring are highly dependent on the nature and stereochemistry of the substituents. Below are tables summarizing typical chemical shift ranges for substituted THP rings.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Tetrahydropyran Derivatives
| Proton Position | Substituent Type | Typical Chemical Shift (δ, ppm) | Notes |
| H-2/H-6 (Axial) | Electron-withdrawing group (e.g., -OR, -OC(O)R) | 3.8 - 4.2 | Deshielded due to the inductive effect of the ring oxygen and substituent. |
| H-2/H-6 (Equatorial) | Electron-withdrawing group (e.g., -OR, -OC(O)R) | 3.4 - 3.8 | Generally more shielded than the axial counterpart. |
| H-2/H-6 (Axial/Equatorial) | Alkyl group | 3.2 - 3.6 | |
| H-3/H-5 (Axial/Equatorial) | General | 1.2 - 2.0 | Often complex, overlapping multiplets. |
| H-4 (Axial/Equatorial) | General | 1.1 - 1.9 |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and other functional groups present.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Tetrahydropyran Derivatives
| Carbon Position | Substituent Type | Typical Chemical Shift (δ, ppm) | Notes |
| C-2/C-6 | General | 65 - 80 | Deshielded due to the adjacent oxygen atom. |
| C-2/C-6 | Substituted with an electronegative atom | 95 - 110 | Acetal carbons are significantly deshielded. |
| C-3/C-5 | General | 20 - 40 | |
| C-4 | General | 20 - 35 |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and other functional groups present.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a purified tetrahydropyran derivative.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Purified tetrahydropyran derivative (5-10 mg for ¹H, 15-20 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the purified tetrahydropyran derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (typically 8-16 for sufficient signal-to-noise).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 to 1024 or more, depending on the sample concentration).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.[2]
-
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and elemental composition of tetrahydropyran derivatives.[3] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for analyzing mixtures and identifying components.
Data Presentation: Common Fragmentation Patterns
The fragmentation of the tetrahydropyran ring under electron ionization (EI) often proceeds through specific pathways that can aid in structure elucidation.
Table 3: Common Mass Spectral Fragments for Tetrahydropyran Derivatives (Electron Ionization)
| m/z Value | Proposed Fragment Structure/Origin | Notes |
| M+ | Molecular Ion | Its intensity depends on the stability of the molecule. Often weak or absent for alcohols. |
| M-1 | [M-H]⁺ | Loss of a hydrogen radical. |
| M-18 | [M-H₂O]⁺ | Common for THP derivatives with a hydroxyl group (dehydration). |
| M-29/43/etc. | [M-Alkyl]⁺ | Loss of an alkyl substituent via α-cleavage. |
| 85 | C₅H₉O⁺ | A common fragment resulting from the cleavage of a substituent at C-2, with the charge retained on the THP ring. |
| 57 | C₄H₉⁺ or C₃H₅O⁺ | Can arise from various ring-opening and fragmentation pathways. |
| 43 | C₃H₇⁺ or C₂H₃O⁺ | A common fragment in many organic molecules, often from alkyl chains or cleavage of the THP ring. |
Note: Fragmentation is highly dependent on the nature and position of substituents.
Experimental Protocol: GC-MS Analysis of Volatile Tetrahydropyran Derivatives
Objective: To identify and quantify volatile tetrahydropyran derivatives in a sample mixture.
Materials:
-
GC-MS system with an EI source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium carrier gas.
-
Sample dissolved in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent.
-
Filter the sample if it contains particulates.
-
Transfer the solution to a GC-MS vial.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250 °C. Use splitless or split injection depending on the sample concentration.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Set a constant flow rate for helium (e.g., 1.0 mL/min).
-
MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Set the electron energy to 70 eV. Acquire data in full scan mode over a relevant mass range (e.g., m/z 40-500).
-
-
Data Acquisition and Analysis:
-
Inject the sample.
-
Acquire the total ion chromatogram (TIC).
-
For each peak in the TIC, extract the mass spectrum.
-
Identify the compounds by comparing the obtained mass spectra with a spectral library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices if available.
-
Quantification can be performed using an internal or external standard.
-
Chromatographic Techniques
Chromatography is fundamental for the separation and purification of tetrahydropyran derivatives from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[4][5][6]
Data Presentation: HPLC and GC Parameters
The choice of chromatographic conditions is critical for achieving good separation.
Table 4: Comparison of HPLC and GC for Tetrahydropyran Derivative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range, including non-volatile and thermally labile compounds. Excellent for chiral separations.[7] | Suitable for volatile and thermally stable compounds. |
| Stationary Phase | C18, C8 (Reversed-Phase); Silica (Normal-Phase); Chiral Stationary Phases (CSPs) for enantiomers. | Polysiloxane-based (e.g., DB-5, HP-1); Polyethylene glycol (e.g., DB-WAX). |
| Mobile Phase | Mixtures of solvents (e.g., water, acetonitrile, methanol, hexane, isopropanol). | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen). |
| Detection | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of a chiral tetrahydropyran derivative.
Materials:
-
HPLC system with a UV-Vis or RI detector.
-
Chiral stationary phase (CSP) column (e.g., amylose or cellulose-based).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol).
-
Sample dissolved in the mobile phase.
Procedure:
-
Method Development:
-
Select a CSP based on the structure of the analyte. Polysaccharide-based columns are often a good starting point.
-
Screen different mobile phase compositions (e.g., varying ratios of n-hexane/isopropanol) to find a suitable separation. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be necessary.
-
-
Instrument Setup:
-
Install the chiral column and equilibrate with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the detector wavelength to an appropriate value based on the analyte's UV absorbance.
-
-
Sample Analysis:
-
Prepare a dilute solution of the sample (e.g., 0.1-1.0 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 5-20 µL) of the sample.
-
Record the chromatogram. A successful separation will show two distinct peaks for the two enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
X-ray Crystallography
For tetrahydropyran derivatives that can be crystallized, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state structure of a crystalline tetrahydropyran derivative.
Materials:
-
Single-crystal X-ray diffractometer.
-
High-quality single crystal of the tetrahydropyran derivative (typically >0.1 mm in all dimensions).
-
Cryo-protectant (if data is to be collected at low temperature).
Procedure:
-
Crystal Growth and Selection:
-
Grow single crystals of the compound using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Select a suitable crystal that is clear, well-formed, and free of cracks or defects under a microscope.
-
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the model by adjusting atomic positions and thermal parameters to best fit the experimental data.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
-
Determine the absolute stereochemistry if a heavy atom is present or if anomalous dispersion effects are measured.
-
Visualizations
Drug Development Workflow
The following diagram illustrates a typical workflow for the development of a new drug, from initial discovery to post-market monitoring.
Signaling Pathway of Topiramate
Topiramate is an anti-epileptic drug containing a sulfamate-substituted fructopyranose, a tetrahydropyran derivative. Its mechanism of action is multifaceted, involving several targets in the central nervous system.
Analytical Workflow for Purity Determination
This diagram outlines a general workflow for assessing the purity of a tetrahydropyran derivative using chromatographic techniques.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a highly valued scaffold in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals. Its conformational rigidity and the synthetic tractability of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The 4,4-disubstituted tetrahydropyran framework, in particular, offers a unique three-dimensional exit vector for substituents, enabling the exploration of chemical space in drug discovery programs. This document provides detailed application notes on the utility of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile as a versatile building block for the synthesis of compound libraries aimed at identifying novel bioactive molecules. While direct biological activity data for this specific compound is not extensively published, its structural motifs—a 4-aryl-tetrahydropyran core and a reactive nitrile group—suggest significant potential as a key intermediate.
Compound Profile
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | ![]() | 3648-78-0 | C₁₃H₁₅NO₂ | 217.27 g/mol |
Application as a Versatile Synthetic Intermediate
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules. The nitrile group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The 4-methoxyphenyl group can also be a key pharmacophoric element or be further modified.
Key Synthetic Transformations of the Nitrile Group:
-
Reduction to a Primary Amine: The nitrile can be readily reduced to a primary amine, providing a nucleophilic site for the introduction of a wide range of substituents via amidation, sulfonylation, reductive amination, or arylation.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid, which is another key functional group for derivatization, including amide bond formation and esterification.
-
Conversion to Tetrazoles: Reaction with azides can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.
The following diagram illustrates a general workflow for the utilization of this compound as a synthetic intermediate.
Synthetic diversification of the this compound scaffold.
Experimental Protocols
The following are representative protocols for the chemical modification of this compound.
Protocol 1: Reduction of the Nitrile to a Primary Amine
Objective: To synthesize (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash with THF.
-
Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired primary amine.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Objective: To synthesize 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Materials:
-
This compound
-
6 M Sulfuric acid (H₂SO₄)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and 6 M H₂SO₄.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure carboxylic acid.
Potential Signaling Pathway and Mechanism of Action Exploration
While the direct biological targets of this compound are unknown, the 4-aryl-tetrahydropyran scaffold is present in molecules targeting a variety of biological systems. For instance, derivatives of this scaffold could potentially interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes where the aryl group can engage in hydrophobic and/or pi-stacking interactions within a binding pocket. The methoxy group can act as a hydrogen bond acceptor.
The diagram below illustrates a hypothetical workflow for screening a library of compounds derived from the title compound to identify a lead compound and elucidate its mechanism of action.
Workflow for drug discovery using the target scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ready availability and the synthetic versatility of the nitrile group allow for the efficient construction of diverse molecular libraries. The protocols provided herein offer a starting point for the chemical exploration of this scaffold. The application of this intermediate in the generation of novel chemical entities for high-throughput screening is a promising strategy for the discovery of new therapeutic agents. Researchers are encouraged to utilize this scaffold in their drug discovery efforts to explore new areas of chemical space and identify novel biological activities.
Application Notes and Protocols for Assessing the Antiproliferative Effects of Pyran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antiproliferative activity of novel pyran compounds. The following protocols are detailed to ensure reproducibility and accuracy in the assessment of potential therapeutic candidates.
Introduction
Pyran-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] These compounds can inhibit cancer cell growth through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[3][4] Accurate and robust assessment of their antiproliferative effects is a critical step in the drug discovery and development process. This document outlines key in vitro assays to characterize the cytotoxic and cytostatic potential of pyran derivatives.
Key Antiproliferative Assays
A panel of assays is recommended to comprehensively evaluate the antiproliferative effects of pyran compounds. These include assessing cell viability, the ability to form colonies, and the impact on cell cycle progression.
Cell Viability and Cytotoxicity Assays
These assays determine the concentration of a compound that inhibits cellular metabolic activity, which is an indicator of cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.[8]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyran compounds in the appropriate cell culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%).[9] Incubate for 48 to 72 hours.[5]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7][10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[10] Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7][10] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[5][6][7][8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.[5]
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. It is a reliable method for assessing cytotoxicity.[11]
Protocol: SRB Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell survival as a percentage of the control and determine the IC₅₀ value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term proliferative potential of single cells after treatment with a compound.[12] It measures the ability of a single cell to grow into a colony (defined as a cluster of at least 50 cells).
Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of the pyran compound for a specified period (e.g., 24 or 48 hours).
-
Colony Growth: Replace the treatment medium with fresh, compound-free medium and incubate for 1-3 weeks, allowing colonies to form.[13]
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid (e.g., 3:1 ratio), and then stain with 0.5% crystal violet solution.[12]
-
Colony Counting: After washing away the excess stain and drying the plates, count the number of colonies (containing ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[5] 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected with a specific antibody.[14][15]
Protocol: BrdU Incorporation Assay
-
Cell Seeding and Treatment: Seed and treat cells with the pyran compounds as described in the MTT assay protocol.[5]
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 1-24 hours at 37°C.[14][16] The incubation time should be optimized for the specific cell line.[14]
-
Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to expose the incorporated BrdU.[5][14] Incubate for 30 minutes at room temperature.[14]
-
Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).[5] Incubate for 1 hour at room temperature.[14]
-
Substrate Addition and Signal Detection: Add a substrate that is converted by the enzyme into a detectable colorimetric or chemiluminescent signal.[5] Measure the signal using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18][19][20] This helps to determine if a compound induces cell cycle arrest at a specific phase.[3]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the pyran compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Antiproliferative Activity of Pyran Compounds (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | SW-480 (Colon Cancer) |
| Pyran Derivative 6e | 12.46 ± 2.72[3] | - | - | - |
| Pyran Derivative 14b | - | 0.23 ± 0.12[3] | - | - |
| Pyran Derivative 8c | - | - | 7.58 ± 1.01[3] | - |
| Pyran Derivative 4d | - | - | 75.10[21] | - |
| Pyran Derivative 4k | - | - | 85.88[21] | - |
| Pyran Derivative 4g | 42.6[22][23] | - | - | 34.6[22][23] |
| Pyran Derivative 4i | 34.2[22][23] | - | - | 35.9[22][23] |
| Pyran Derivative 4j | 26.6[22][23] | - | - | 38.6[22][23] |
| Cisplatin (Control) | - | - | - | - |
Data presented as mean ± SD or as single values where applicable. "-" indicates data not available.
Table 2: Effect of Pyran Compounds on Cell Cycle Distribution (%)
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Untreated) | HCT116 | - | - | - |
| Pyran Derivative 8c | HCT116 | - | - | Significant block[3] |
| Pyran Derivative 8e | HCT116 | 48.15 ± 2.89[3] | - | - |
| Control (Untreated) | A549 | - | - | - |
| Pyran Derivative 14b | A549 | - | Significant arrest | - |
| Control (Untreated) | MCF-7 | - | - | - |
| Pyran Derivative 6e | MCF-7 | - | - | Significant arrest |
Data represents the percentage of cells in each phase of the cell cycle. "-" indicates data not available.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for assessing antiproliferative effects.
Signaling Pathways
Some pyran compounds have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[21][22] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.
Caption: Inhibition of the CDK2 signaling pathway by pyran compounds.
Other pyran derivatives have been found to target the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 14. assaygenie.com [assaygenie.com]
- 15. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
- 21. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking Protocol for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for performing molecular docking studies on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and interaction patterns between a ligand and its target protein.[2][3] The following protocol outlines the necessary steps for ligand and protein preparation, docking simulation using AutoDock Vina, and subsequent analysis of the results.
Introduction
The 4H-pyran nucleus is a core structure in many biologically significant molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4][5] The subject of this protocol, this compound, belongs to this class of compounds. Molecular docking studies can elucidate its potential binding modes and affinities to various biological targets. For this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as an example target, as pyran derivatives have been identified as potential CDK2 inhibitors, a key target in cancer therapy.[5]
Materials and Software
-
Molecular Visualization and Preparation Tools:
-
Molecular Docking Software:
-
Databases:
Experimental Workflow Diagram
The overall workflow for the molecular docking protocol is illustrated below.
Caption: A flowchart illustrating the major phases of the molecular docking protocol.
Detailed Protocol
Step 1: Ligand Preparation
The initial step is to obtain and prepare the 3D structure of the ligand, this compound.
-
Structure Retrieval: Download the 3D structure of the ligand from a chemical database like PubChem. Alternatively, draw the 2D structure using software like ChemDraw and convert it to a 3D format.[13][14]
-
Energy Minimization: To ensure a stable and energetically favorable conformation, perform energy minimization on the 3D structure using a force field such as MMFF94.[14]
-
File Format Conversion: The ligand structure must be converted to the PDBQT file format required by AutoDock Vina. This can be done using AutoDock Tools.[10]
Step 2: Receptor (Protein) Preparation
Proper preparation of the target protein is critical for a successful docking simulation.[15]
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB PDB. For this example, we will use CDK2 (PDB ID: 1HCK).
-
Clean the Protein Structure: The raw PDB file often contains non-essential molecules that must be removed.[9][15][16]
-
Load the PDB file into a molecular viewer like UCSF Chimera or AutoDock Tools.
-
Remove all water molecules and any co-crystallized ligands, ions, or cofactors that are not relevant to the binding interaction being studied.[10][15]
-
If the protein is multimeric, retain only the chain of interest for the docking study.[15]
-
-
Prepare the Receptor for Docking:
Step 3: Molecular Docking Simulation
This phase involves defining the search space and running the docking algorithm with AutoDock Vina.
-
Grid Box Generation: A grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.[14]
-
Load the prepared receptor PDBQT file into AutoDock Tools.
-
Identify the active site of the protein. If a co-crystallized ligand was present, the grid box can be centered on its original position.
-
Adjust the dimensions (x, y, z) and center of the grid box to encompass the entire binding pocket. The coordinates and dimensions of this box must be recorded for the Vina configuration file.[17]
-
-
Configuration File: Create a text file (e.g., conf.txt) to specify the input files and docking parameters for Vina.[17]
-
Run AutoDock Vina: Execute the docking simulation from the command line.
This command will generate an output PDBQT file containing the predicted binding poses and a log file with the docking scores.[6]
Step 4: Analysis and Interpretation of Results
-
Analyze the Log File: The log file (output_log.txt) contains a table of the predicted binding poses, ranked by their binding affinity scores in kcal/mol.[11]
-
Binding Affinity: This score estimates the binding free energy. More negative values indicate stronger, more favorable binding interactions.[14][19]
-
RMSD (Root-Mean-Square Deviation): The log file provides two RMSD values. RMSD_l.b. (lower bound) and RMSD_u.b. (upper bound) compare the current pose to the best pose found. An RMSD value below 2.0 Å between the docked pose and a known experimental pose (if available) is generally considered a successful docking result.[18]
-
-
Visualize Binding Poses: Load the receptor PDBQT file and the output poses PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio.[20]
-
Examine the top-ranked binding pose to understand how the ligand fits into the protein's active site.[18]
-
Identify key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and strong binding.[18]
-
Hydrophobic Interactions: Significant contributors to binding affinity.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Note the specific amino acid residues of the protein that are interacting with the ligand.[18]
-
Data Presentation
Quantitative results from the docking simulation should be summarized in clear, structured tables for comparison and reporting.
Table 1: Docking Scores for this compound against CDK2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.345 |
| 3 | -8.1 | 1.872 |
| 4 | -7.9 | 2.103 |
| 5 | -7.7 | 2.541 |
| Note: These are example values. Actual results will vary. |
Table 2: Analysis of Molecular Interactions for the Top-Ranked Pose
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS 33 | Hydrogen Bond | 2.9 |
| ASP 145 | Hydrogen Bond | 3.1 |
| ILE 10 | Hydrophobic | 3.8 |
| VAL 18 | Hydrophobic | 4.1 |
| PHE 80 | Pi-Pi Stacking | 4.5 |
| Note: These are example values. Actual results will vary. |
Conclusion
This protocol provides a standardized workflow for conducting molecular docking studies of this compound. By following these detailed steps, researchers can effectively predict the binding behavior of this compound against a protein target, analyze the key molecular interactions driving this binding, and generate quantitative data to support further drug discovery and development efforts.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. youtube.com [youtube.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. classcentral.com [classcentral.com]
Application Note: High-Throughput Screening and Mechanistic Analysis of Novel Enzyme Inhibitors
Introduction
Enzymes are pivotal regulators of biological processes, and their dysregulation is often implicated in various diseases, including cancer, metabolic disorders, and infectious diseases.[1][2] Consequently, enzymes have become major targets for therapeutic intervention. The discovery and development of novel enzyme inhibitors are fundamental to modern drug discovery.[1][3] This application note provides a comprehensive overview of the techniques and protocols used to identify and characterize novel enzyme inhibitors, from initial high-throughput screening (HTS) to detailed mechanistic studies. The goal of an HTS campaign is not to discover the optimal drug candidate but to provide a starting point for exploration by medicinal chemistry.[4]
Enzyme assays are the foundational laboratory methods for measuring the rate of an enzyme-catalyzed reaction and are vital for studying enzyme kinetics and inhibition.[5][6] These assays quantify the consumption of a substrate or the formation of a product over time, providing key kinetic parameters such as K_m and V_max.[3] The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for key experiments and guidelines for data presentation and interpretation.
Overview of Enzyme Inhibition Assays
The selection of an appropriate assay is critical for the successful identification and characterization of enzyme inhibitors. Assays can be broadly categorized as continuous or discontinuous. Continuous assays provide a real-time measurement of enzyme activity, while discontinuous assays involve stopping the reaction at specific time points and then measuring the concentration of substrates or products.[5] The most common assay formats are based on spectroscopic techniques, including absorbance, fluorescence, and luminescence.[6]
-
Spectrophotometric Assays: These assays are widely used due to their simplicity and cost-effectiveness.[6][8] They rely on a change in the absorbance of light between the substrate and the product.[8]
-
Fluorometric Assays: These are among the most common methods used in high-throughput screening.[9][10] They offer higher sensitivity than spectrophotometric assays and involve substrates that are either inherently fluorescent or are converted into a fluorescent product.
-
Luminescent Assays: These assays are based on the production of light as a result of the enzymatic reaction and are known for their exceptional sensitivity and low background signals.
-
Radiometric Assays: These highly sensitive and specific assays utilize radioactively labeled substrates. The activity is measured by quantifying the radioactivity of the product.
-
Mass Spectrometry (MS) and NMR-Based Assays: These techniques offer a direct and label-free method for measuring enzyme activity by detecting the mass or structural changes of substrates and products.[8][11][12] They are particularly useful for complex reactions where traditional spectroscopic methods are not feasible.[8][12]
High-throughput screening (HTS) has revolutionized the search for enzyme inhibitors by enabling the rapid evaluation of thousands to millions of compounds in parallel.[4][13] HTS campaigns typically utilize miniaturized assay formats, such as 96-, 384-, or 1536-well microplates, to reduce reagent consumption and increase throughput.[6]
Signaling Pathways and Experimental Workflow
General Mechanism of Enzyme Action and Inhibition
Enzymes function by binding to a substrate at their active site and converting it into a product. Inhibitors can interfere with this process through various mechanisms. Understanding these mechanisms is crucial for drug development.
General Experimental Workflow for IC50 Determination
The determination of the IC50 value is a critical step in characterizing the potency of a novel inhibitor. The general workflow is applicable to most assay formats.[14]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of a novel compound using a spectrophotometric assay in a 96-well plate format.
Materials:
-
Purified enzyme
-
Substrate
-
Novel inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of absorbance measurements
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer. The optimal substrate concentration should be at or below the K_m value to ensure sensitivity to competitive inhibitors.[15][16]
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Control wells: Assay buffer, enzyme, and substrate (no inhibitor).
-
Blank wells: Assay buffer and substrate (no enzyme).
-
Test wells: Assay buffer, enzyme, and varying concentrations of the inhibitor.
-
-
The final volume in each well should be the same.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or buffer for control wells) to the wells and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at a specific wavelength at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-20 minutes).[8]
-
-
Data Analysis:
-
Determine the initial reaction rate (V_0) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Determining the Mechanism of Inhibition (MOI)
This protocol outlines how to distinguish between competitive, non-competitive, and uncompetitive inhibition by measuring enzyme kinetics at varying substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 4.1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reaction conditions with varying concentrations of both the substrate and the inhibitor.
-
Typically, several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) are used, while the substrate concentration is varied over a wide range (e.g., 0.1x K_m to 10x K_m).
-
-
Kinetic Measurements:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction rate (V_0) as described in Protocol 4.1.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) for each inhibitor concentration.
-
Analyze the changes in V_max (y-intercept) and K_m (x-intercept) to determine the mechanism of inhibition:
-
Competitive Inhibition: V_max remains unchanged, while the apparent K_m increases with increasing inhibitor concentration. The lines on the plot will intersect at the y-axis.[17][18]
-
Non-competitive Inhibition: The apparent V_max decreases with increasing inhibitor concentration, while K_m remains unchanged. The lines will intersect at the x-axis.[17]
-
Uncompetitive Inhibition: Both the apparent V_max and K_m decrease with increasing inhibitor concentration. The lines on the plot will be parallel.
-
-
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the potency and mechanism of different inhibitors.
Table 1: Summary of Inhibition Data for Novel Compounds
| Compound ID | IC50 (µM) | K_i (µM) | Mechanism of Inhibition |
| NC-001 | 2.5 ± 0.3 | 1.2 | Competitive |
| NC-002 | 10.8 ± 1.1 | 15.4 | Non-competitive |
| NC-003 | 0.75 ± 0.09 | 0.5 | Competitive |
| NC-004 | 5.2 ± 0.6 | N/A | Uncompetitive |
IC50 and K_i values are presented as mean ± standard deviation from three independent experiments.
Conclusion
The methodologies described in this application note provide a robust framework for the identification and characterization of novel enzyme inhibitors. A systematic approach, beginning with high-throughput screening to identify initial "hits," followed by detailed kinetic studies to determine IC50 values and the mechanism of inhibition, is crucial for the successful development of new therapeutic agents.[3] Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results.
References
- 1. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. courses.edx.org [courses.edx.org]
- 8. How Can Enzyme Activity Be Measured? → Question [climate.sustainability-directory.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme Activity Measurement - Creative Biogene [microbiosci.creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 14. benchchem.com [benchchem.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Tetrahydropyran (THP) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of tetrahydropyran (THP) ethers, a crucial alcohol-protecting group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for tetrahydropyran (THP) synthesis?
A1: The most prevalent method is the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This reaction is favored for its simplicity and the low cost of DHP.[3] Common acid catalysts include p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS), which is a milder option for acid-sensitive substrates.[1][2]
Q2: My reaction mixture has formed a significant amount of a white, insoluble solid. What is it and how can I prevent it?
A2: This is likely a polymer of 3,4-dihydro-2H-pyran (DHP).[4] DHP can undergo cationic polymerization, especially in the presence of strong acids or at elevated temperatures.[4][5] To prevent this, consider using a milder acid catalyst like PPTS, maintaining a low reaction temperature (e.g., 0 °C to room temperature), and adding the DHP reagent slowly to the reaction mixture.[1][4]
Q3: Why am I seeing a mixture of diastereomers in my NMR spectrum after protecting a chiral alcohol?
A3: The reaction of DHP with an alcohol creates a new stereocenter at the anomeric carbon (C2) of the pyran ring, forming an acetal.[2][6] If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which often leads to complex and overlapping signals in NMR spectra.[3][7] This is an inherent drawback of the THP protecting group.
Q4: I have acid-sensitive functional groups in my molecule. What conditions should I use for THP protection?
A4: For acid-sensitive substrates, it is crucial to use mild catalysts.[4] Pyridinium p-toluenesulfonate (PPTS) is a common choice due to its lower acidity compared to TsOH.[1] Other mild Lewis acids or heterogeneous catalysts like zeolite H-beta can also be effective while minimizing side reactions.[6]
Q5: What are the primary side reactions in a Prins cyclization to form a THP ring?
A5: The Prins cyclization is a powerful method for forming substituted THP rings but can be complicated by side reactions. The major drawbacks include potential racemization of the product and side-chain exchange, which can occur through a competing 2-oxonia-Cope rearrangement.[8][9][10] Careful selection of the Lewis acid catalyst and reaction conditions is necessary to suppress these pathways.[8]
Troubleshooting Guide
This guide addresses specific problems, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient catalyst or catalyst deactivation.[4] 2. Steric hindrance around the hydroxyl group.[4] 3. Presence of moisture in the reaction.[4] 4. Reversible reaction equilibrium reached.[3] | 1. Increase catalyst loading or use a stronger acid (if tolerated). 2. For hindered alcohols, increase reaction time, temperature, or use more forcing conditions.[4] 3. Ensure all reagents and solvents are anhydrous. 4. Add excess DHP to shift the equilibrium. For stubborn cases, adding powdered anhydrous potassium carbonate can drive the reaction to completion.[3] |
| Formation of White Polymer | 1. Cationic polymerization of dihydropyran (DHP).[5] 2. Use of a strong acid catalyst (e.g., H₂SO₄, HCl).[5] 3. High reaction temperature. | 1. Use a milder, less acidic catalyst such as PPTS.[1][4] 2. Maintain a low reaction temperature (0 °C is often recommended).[1] 3. Add DHP slowly to the reaction mixture to keep its concentration low. |
| Unidentified Byproducts on TLC/NMR | 1. 5-Hydroxypentanal: Formed from the hydrolysis of the THP ether during aqueous workup or upon exposure to acid.[7] 2. Diol formation: Acid-catalyzed opening of the THP ring by water. 3. Side-chain exchange products (Prins cyclization): Resulting from a competitive 2-oxonia-Cope rearrangement.[9][10] | 1. Perform a non-aqueous workup. Quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution). 2. Ensure strictly anhydrous conditions throughout the reaction and workup. 3. For Prins reactions, screen different Lewis acids and temperatures to find conditions that minimize rearrangement. |
| Difficulty in Removing Acid Catalyst | 1. Residual acid catalyst (e.g., TsOH) can co-elute with the product during chromatography. 2. The catalyst can cause product degradation on the silica gel column. | 1. Before concentration, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[1] 2. Neutralize the crude product with a small amount of triethylamine or pyridine before subjecting it to column chromatography. |
Quantitative Data: Catalyst Comparison for THP Protection
The choice of acid catalyst significantly impacts the efficiency of THP ether formation and the prevalence of side reactions, particularly DHP polymerization. The following table summarizes typical outcomes for the protection of a primary alcohol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Time (h) | THP Ether Yield (%) | Polymer Byproduct (%) |
| p-TsOH | 1-2 | CH₂Cl₂ | 25 | 1-3 | >95 | < 2 |
| PPTS | 5-10 | CH₂Cl₂ | 25 | 2-6 | >90 | ~0 |
| H₂SO₄ | 1 | CH₂Cl₂ | 25 | 0.5-1 | 70-85 | 10-20 |
| Zeolite H-beta | 10 wt% | Solvent-free | 25 | 0.5-1 | >95 | ~0 |
| Bi(OTf)₃ | 1-2 | Solvent-free | 25 | 0.2-0.5 | >95 | ~0 |
Data are representative and may vary based on the specific alcohol substrate.
Experimental Protocols
Protocol 1: General Procedure for THP Protection using PPTS
This protocol is suitable for a wide range of primary and secondary alcohols, especially those sensitive to stronger acids.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP (1.5 equiv) to the solution, followed by PPTS (0.1 equiv).[2]
-
Stir the mixture at room temperature (or 0 °C for very sensitive substrates).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography on silica gel if necessary.[1]
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting common issues during THP synthesis.
Caption: Troubleshooting flowchart for THP ether synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My Grignard reaction to form the intermediate alcohol, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol, has a very low yield. What are the common causes and solutions?
A1: Low yields in Grignard reactions are a frequent issue. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Poor Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by gentle heating with a heat gun under vacuum, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Side Reactions:
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the tetrahydropyran-4-one, leading to the recovery of starting material after workup. To minimize this, add the Grignard reagent slowly at a low temperature (e.g., 0 °C or lower).
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide. This can be minimized by the slow addition of the aryl halide to the magnesium turnings during the Grignard reagent formation.
-
-
Incorrect Stoichiometry: Ensure an excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents) to account for any quenching by trace moisture and to drive the reaction to completion.
Q2: I am observing the formation of significant byproducts during the cyanation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol. How can I improve the selectivity for the desired nitrile?
A2: The cyanation of tertiary alcohols can be challenging due to competing elimination reactions. Here are some strategies to improve the yield of the target nitrile:
-
Choice of Cyanating Agent: The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf) is often effective for the cyanation of tertiary alcohols. This method proceeds under milder conditions than using alkali metal cyanides, which can promote elimination.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
-
Leaving Group Activation: Convert the tertiary alcohol into a better leaving group that is more susceptible to nucleophilic attack by the cyanide ion. For example, conversion to a tosylate or mesylate followed by reaction with a cyanide salt. However, elimination can still be a significant side reaction.
Q3: The purification of the final product, this compound, is difficult. What purification methods are recommended?
A3: Purification of the final product can be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the target nitrile from byproducts and unreacted starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification technique. The choice of solvent will depend on the solubility of the product and impurities. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Data Presentation
The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound, based on analogous transformations reported in the chemical literature.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Key Parameters to Optimize |
| 1 | Grignard Addition | Reagents: 4-bromoanisole, Mg, tetrahydropyran-4-one. Solvent: Anhydrous THF or diethyl ether. Temperature: 0 °C to room temperature. | 60-85% | Temperature, addition rate, purity of reagents. |
| 2 | Cyanation of Tertiary Alcohol | Reagents: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol, TMSCN, Lewis Acid (e.g., BF₃·OEt₂). Solvent: Anhydrous dichloromethane or acetonitrile. Temperature: -78 °C to 0 °C. | 50-75% | Choice of Lewis acid, temperature, reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (Grignard Reaction)
-
Preparation: Under an inert atmosphere of nitrogen or argon, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Add a small volume of anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (as indicated by gentle bubbling and heat generation), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF. Add the solution of tetrahydropyran-4-one dropwise to the Grignard reagent at 0 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol.
Protocol 2: Synthesis of this compound (Cyanation)
-
Preparation: Under an inert atmosphere, dissolve 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) dropwise to the solution. Following this, add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.2 equivalents), dropwise.
-
Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor its progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Mandatory Visualization
Caption: Two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Grignard reaction step.
Caption: Logical relationship between key reaction parameters and the final product yield.
Technical Support Center: Purification of 4-Aryl-Tetrahydropyran-4-Carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-aryl-tetrahydropyran-4-carbonitriles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-aryl-tetrahydropyran-4-carbonitriles, covering both column chromatography and recrystallization techniques.
Column Chromatography Troubleshooting
Q1: My 4-aryl-tetrahydropyran-4-carbonitrile streaks badly on the TLC plate and the column, leading to poor separation. What can I do?
A1: Streaking is a common issue with polar and basic compounds on silica gel. The nitrile group and the oxygen in the tetrahydropyran ring can lead to strong interactions with the acidic silica surface.
-
Problem: Strong interaction with the stationary phase.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia solution (e.g., 2% of 25% NH4OH in water) to your eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like amino-capped silica, which are more suitable for basic compounds.[1]
-
Optimize Your Solvent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[2] For these polar compounds, consider solvent systems like hexane/ethyl acetate with a gradient or dichloromethane/methanol for more polar analogues.
-
Q2: I am having difficulty separating diastereomers of my substituted tetrahydropyran. They have very similar Rf values. What is the best approach?
A2: The separation of diastereomers can be challenging due to their subtle differences in polarity.
-
Problem: Insufficient resolution between diastereomers.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching from ethyl acetate to diethyl ether or adding a small amount of a more polar solvent like methanol or isopropanol (around 1%) can enhance selectivity.[3] Toluene or cyclohexane as the non-polar component can also alter selectivity.[3]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase or reversed-phase HPLC can offer much higher resolution. Supercritical fluid chromatography (SFC) has also been shown to be effective for diastereomer separations.[4][5]
-
Repeated Chromatography: As a last resort, it may be necessary to perform multiple chromatographic runs to achieve the desired purity.[3]
-
Q3: My compound seems to be decomposing on the silica gel column. How can I avoid this?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The nitrile group could be susceptible to hydrolysis under acidic conditions.
-
Problem: Compound instability on the stationary phase.
-
Solutions:
-
Deactivation: As mentioned in Q1, deactivating the silica gel with a base like triethylamine is a crucial first step for acid-sensitive compounds.[2]
-
Use a Less Acidic Stationary Phase: Alumina or Florisil can be good alternatives to silica gel.
-
Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the time your compound spends on the column.
-
Recrystallization Troubleshooting
Q1: My 4-aryl-tetrahydropyran-4-carbonitrile is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is common for compounds with lower melting points or when the solution is highly supersaturated.
-
Problem: The compound separates as a liquid instead of a solid.
-
Solutions:
-
Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly.[6][7]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, adding a "seed" crystal can induce crystallization.
-
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: Low recovery can be due to several factors, including the choice of solvent and the amount used.
-
Problem: Significant loss of product during recrystallization.
-
Solutions:
-
Optimize Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Use a Minimal Amount of Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent required to achieve a saturated solution. Using an excess of solvent will reduce the yield.[8]
-
Evaporate Excess Solvent: If you have added too much solvent, carefully evaporate some of it to concentrate the solution before cooling.[8]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Q3: What are some good starting solvent systems for the recrystallization of 4-aryl-tetrahydropyran-4-carbonitriles?
A3: The polarity of these compounds suggests that a single non-polar solvent may not be sufficient. Mixed solvent systems are often a good starting point.
-
Recommended Solvent Systems to Try:
-
For less polar analogues: Toluene/Hexane, Dichloromethane/Hexane, Ethyl acetate/Heptane.
-
For more polar analogues: Ethanol/Water, Acetone/Water, Methanol/Dichloromethane.[9]
-
Data Presentation
The following tables provide representative data for the purification of a model compound, 4-phenyl-tetrahydropyran-4-carbonitrile. These values are illustrative and may vary depending on the specific substrate and experimental conditions.
Table 1: Comparison of Column Chromatography Conditions
| Entry | Stationary Phase | Eluent System | Purity Before | Purity After | Recovery | Observations |
| 1 | Silica Gel | Hexane:Ethyl Acetate (80:20) | ~85% | >95% | ~80% | Some tailing observed. |
| 2 | Silica Gel + 1% Et3N | Hexane:Ethyl Acetate (85:15) | ~85% | >98% | ~85% | Reduced tailing, better peak shape. |
| 3 | Neutral Alumina | Hexane:Ethyl Acetate (90:10) | ~85% | >97% | ~82% | No tailing, good separation. |
Table 2: Recrystallization Solvent Screening
| Entry | Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Recovery |
| 1 | Ethanol | High | Moderate | Slow, small needles | ~60% |
| 2 | Isopropanol | Moderate | Low | Good, prisms | ~85% |
| 3 | Toluene/Hexane | High (in Toluene) | Low (in mixture) | Excellent, large crystals | ~90% |
| 4 | Dichloromethane/Pentane | High (in DCM) | Low (in mixture) | Good, fine needles | ~88% |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Sample Preparation: Dissolve the crude 4-aryl-tetrahydropyran-4-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[2]
-
Column Packing: Wet pack a glass column with silica gel in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the compound of interest.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a boiling "good" solvent (e.g., toluene).[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[6]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[6]
Mandatory Visualizations
Caption: General purification workflow for 4-aryl-tetrahydropyran-4-carbonitriles.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. reddit.com [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for the synthesis of substituted tetrahydropyrans
Technical Support Center: Synthesis of Substituted Tetrahydropyrans
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of substituted tetrahydropyrans. The content is structured to address specific experimental challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My Prins cyclization reaction is resulting in a low yield and a mixture of products. What are the likely causes and how can I optimize it?
Answer: Low yields and product mixtures in Prins cyclizations are common issues that often stem from suboptimal reaction conditions, reagent purity, or competing side reactions.[1] Here are the primary factors to investigate:
-
Purity of Starting Materials: Ensure that the aldehyde and homoallylic alcohol are pure. Impurities can inhibit the catalyst or lead to unforeseen side reactions.[1]
-
Catalyst Choice and Loading: The choice of Lewis acid or Brønsted acid is critical.[2] Common Lewis acids include BF₃·OEt₂, SnCl₄, TMSOTf, and InCl₃.[3][4] The catalytic loading should be optimized; too little may result in a slow or incomplete reaction, while too much can promote side reactions.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a common choice, but others like acetonitrile may be effective.[5] Solvent-free conditions using a solid support like silica gel have also proven effective and can simplify workup.[6]
-
Reaction Temperature: Temperature control is crucial. While some reactions proceed well at room temperature, others may require cooling (e.g., -78 °C to 0 °C) to suppress side reactions and improve selectivity.
-
Competing Side Reactions: The most significant side reaction is often the 2-oxonia-Cope rearrangement .[1][3][7] This process can lead to racemization if you are using chiral substrates and the formation of symmetrical tetrahydropyran byproducts.[3][8] To mitigate this, consider using milder Lewis acids like In(OTf)₃ or generating the oxocarbenium ion from a masked aldehyde (e.g., an α-acetoxy ether) to prevent racemization.[3]
FAQ 2: I am observing significant racemization and side-chain exchange products in my Prins cyclization. How can I prevent this?
Answer: Racemization and the formation of symmetrical side-chain exchange products are classic symptoms of a reversible 2-oxonia-Cope rearrangement competing with your desired Prins cyclization.[3][7] This is especially problematic when the intermediate oxocarbenium ion is stabilized, for instance by an adjacent electron-rich aromatic ring.[3][8]
Here are strategies to suppress this undesired pathway:
-
Use Milder Lewis Acids: Strongly acidic conditions (e.g., BF₃·OEt₂/HOAc) can promote the reversible oxonia-Cope pathway.[3] Switching to a milder, catalytic amount of a Lewis acid like InBr₃ can overcome the problem of epimerization.[8]
-
Modify the Substrate: Instead of reacting an aldehyde directly, generate the oxocarbenium ion in situ from a precursor like an α-acetoxy ether. This approach has been shown to deliver the desired product without loss of optical purity.[3]
-
Trap the Intermediate: A Mukaiyama Aldol-Prins (MAP) cyclization strategy involves introducing a nucleophile (e.g., an allylsilane) that can trap the reactive oxocarbenium ion intermediate, preventing it from undergoing the oxonia-Cope rearrangement.[3]
FAQ 3: How can I control the diastereoselectivity of my tetrahydropyran synthesis? For example, favoring a cis-2,6-disubstituted product?
Answer: Achieving high diastereoselectivity is a key challenge. The stereochemical outcome is influenced by the reaction mechanism, transition state energetics, and reaction conditions.
-
For Prins Cyclizations: The cyclization typically proceeds through a chair-like transition state, which generally leads to the thermodynamically favored all-cis product.[9] Using iron(III) salts with a trimethylsilyl halide promoter is an excellent system for minimizing side reactions and producing all-cis disubstituted tetrahydropyrans.[10] The choice of Lewis acid can also direct selectivity. For example, using TMSBr can favor the axial addition of the bromide nucleophile, whereas SnBr₄ may lead to the equatorial product.[3]
-
For Hetero-Diels-Alder Reactions: Lewis acid catalysts can improve both regioselectivity and diastereoselectivity.[11] The endo product is often the major isomer formed in the presence of a Lewis acid like SnCl₄.[11] The stereochemical outcome can also be influenced by steric interactions in the transition state.[11]
-
For Intramolecular Oxa-Michael Additions: The stereochemistry can be directed by choosing kinetic or thermodynamic conditions. Base-catalyzed reactions under kinetic control often yield trans-2,6-disubstituted products, while thermodynamic conditions favor the more stable cis-isomers.[12]
Data Presentation: Catalyst Effects on Prins Cyclization
The choice of Lewis acid can dramatically influence the yield and stereoselectivity of the Prins cyclization. The following table summarizes the effect of different catalysts on a model reaction between a homoallylic alcohol and an aldehyde.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Key Observations |
| BF₃·OEt₂ / Acetic Acid | CH₂Cl₂ | -20 | Moderate | Varies | Can lead to partial racemization and side-chain exchange products.[3] |
| SnBr₄ | CH₂Cl₂ | -78 | Good | 9 : 79 (axial:equatorial) | Favors the formation of the equatorial product via a solvent-separated ion pair.[3] |
| TMSBr | CH₂Cl₂ | -78 | Excellent | >95 : 5 (axial:equatorial) | Proximal addition of bromide leads to exclusive formation of the axial product.[3] |
| In(OTf)₃ (catalytic) | CH₂Cl₂ | 0 to RT | High | >95 : 5 (cis) | Mild conditions, effectively overcomes substrate epimerization issues.[3] |
| p-TSA / SiO₂ | Solvent-free | RT | 88 | 63 : 37 (syn:anti) | Green, efficient method using simple grinding; avoids organic solvents.[6] |
| BiCl₃ / TMSCl | CH₂Cl₂ | -40 to -20 | 75-98 | Single Diastereomer | Effective for silyl-Prins cyclizations, yielding halogenated tetrahydropyrans. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization
This protocol describes a general method for the synthesis of 4-halotetrahydropyrans from a homoallylic alcohol and an aldehyde, adapted from methodologies employing indium(III) or tin(IV) halides.[3][4][8]
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Lewis Acid (e.g., InBr₃, 10 mol% or SnBr₄, 1.1 eq)
-
Additive (e.g., TMSBr, 1.1 eq, if using catalytic InBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Add the aldehyde (1.2 eq) to the stirred solution.
-
Add the Lewis acid system. For example, add TMSBr (1.1 eq) followed by the catalytic amount of InBr₃ (0.1 eq).[8]
-
Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure substituted tetrahydropyran.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key workflows and reaction pathways relevant to the synthesis of substituted tetrahydropyrans.
Caption: A flowchart for troubleshooting common issues in organic synthesis.
Caption: Competing pathways in the acid-catalyzed Prins reaction.[3][8]
Caption: A decision tree for selecting a suitable synthetic method.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Prins Cyclization Reactions
Welcome to the technical support center for the Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common challenges encountered during the optimization of this powerful carbon-carbon and carbon-oxygen bond-forming reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supported by quantitative data, detailed experimental protocols, and workflow diagrams to enhance your experimental success.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the Prins cyclization, offering potential causes and actionable solutions to guide your optimization efforts.
Q1: My reaction yield is very low. What are the primary causes and how can I improve it?
Low yield in a Prins cyclization can stem from several factors, including incomplete reaction, dominant side reactions, or product instability.
-
Potential Cause 1: Incomplete Reaction The reaction may not be reaching completion due to insufficient activation of the carbonyl component or suboptimal reaction time and temperature.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Consider increasing the reaction time or temperature. A more active Lewis or Brønsted acid catalyst can also be employed to enhance the reaction rate.[1]
-
-
Potential Cause 2: Competing Side Reactions The desired cyclization pathway competes with side reactions that consume starting materials. A primary competing pathway is the elimination of a proton from the intermediate oxocarbenium ion, which forms an undesired allylic alcohol, particularly in the absence of a nucleophile to trap the cation.[1]
-
Potential Cause 3: Product Degradation The desired tetrahydropyran product may be unstable under the acidic reaction conditions or during the aqueous workup.
-
Solution: Perform the reaction at the lowest effective temperature. During workup, use a buffered solution or a mild base (e.g., saturated aqueous sodium bicarbonate) to quench the acid and prevent product degradation.[1]
-
Q2: I am observing poor stereoselectivity. How can I control the formation of the desired diastereomer?
Stereocontrol is a critical aspect of the Prins cyclization and is influenced by the catalyst, substrate geometry, and reaction conditions. The reaction typically proceeds through a chair-like transition state, which dictates the stereochemical outcome.[2][3]
-
Potential Cause 1: Suboptimal Catalyst Choice The nature of the Lewis or Brønsted acid significantly impacts the transition state geometry and, consequently, the stereoselectivity.
-
Solution: Screen a variety of Lewis acids. For instance, TMSBr has been shown to favor axial products, whereas SnBr4 can favor equatorial products under certain conditions.[4][5] Iron(III) salts, such as FeCl3, are effective for promoting the formation of all-cis disubstituted tetrahydropyrans.[6][7] The use of bulky, confined acid catalysts can also provide high levels of stereocontrol.[8]
-
-
Potential Cause 2: Alkene Geometry The geometry of the homoallylic alcohol's double bond is a key determinant of the product's stereochemistry.
-
Solution: E-alkenes generally lead to equatorial substituents at the newly formed stereocenter, while Z-alkenes tend to produce axial substituents.[3] Ensure the stereochemical purity of your starting alkene.
-
-
Potential Cause 3: Competing Racemization Pathways A reversible 2-oxonia-Cope rearrangement can compete with the desired cyclization, leading to racemization or erosion of enantiomeric excess.[2][4][5] This is particularly problematic with substrates that can form stabilized carbocations, such as benzylic alcohols.[2][4][9]
Q3: My reaction is generating significant side products. What are they and how can I minimize them?
Several characteristic side products can appear in Prins reactions. Identifying them is the first step toward suppression.
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Allylic Alcohols: These arise from the elimination of a proton from the key carbocation intermediate. This pathway is favored in anhydrous conditions where no other nucleophile is available.[1]
-
Solution: Ensure a nucleophile (like water or acetic acid) is present to trap the carbocation. Use milder reaction conditions (lower temperature, weaker acid).[1]
-
-
Dioxanes: These are common when using an excess of formaldehyde, especially at lower temperatures.[1]
-
Solution: Use a stoichiometric amount of formaldehyde relative to the homoallylic alcohol and consider increasing the reaction temperature.[1]
-
-
Side-Chain Exchange Products: These symmetric tetrahydropyrans result from a reversible 2-oxonia-Cope rearrangement, which can scramble the substituents.[4][5]
-
Solution: Using an iron(III) salt/trimethylsilyl halide system can minimize the formation of these products.[6]
-
-
Halo-ethers: When using halide-containing Lewis acids (e.g., SnCl4, FeCl3, TMSBr), the halide anion can act as the nucleophile, trapping the carbocation to form a 4-halotetrahydropyran.[4][10]
-
Solution: If the halo-ether is undesired, switch to a non-halide Lewis acid (e.g., Sc(OTf)₃) or ensure a more potent nucleophile (like water) is present in the reaction mixture. Conversely, this can be exploited for further functionalization.
-
Data Presentation: Catalyst and Condition Effects
The choice of catalyst and reaction conditions has a profound impact on the outcome of the Prins cyclization. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Entry | Homoallylic Alcohol | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|---|---|
| 1 | but-3-en-1-ol | Benzaldehyde | InCl₃ (0.1) | CH₂Cl₂ | RT | 92 | >99:1 |
| 2 | but-3-en-1-ol | Benzaldehyde | Sc(OTf)₃ (0.1) | CH₂Cl₂ | RT | 95 | >99:1 |
| 3 | but-3-en-1-ol | Benzaldehyde | FeCl₃ (0.1) | CH₂Cl₂ | 0 | 94 | >99:1 |
| 4 | but-3-en-1-ol | Benzaldehyde | SnCl₄ (1.0) | CH₂Cl₂ | -78 | 85 | >99:1 (product is 4-chloro-THP) |
| 5 | (Z)-hex-3-en-1-ol | Acetaldehyde | TMSBr (1.1) | CH₂Cl₂ | -78 | 88 | 95:5 (axial product favored) |
| 6 | (E)-hex-3-en-1-ol | Acetaldehyde | SnBr₄ (1.1) | CH₂Cl₂ | -78 | 79 | 9:91 (equatorial product favored) |
Data compiled for illustrative purposes based on trends reported in the literature.[4][5][7]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
This procedure is a representative example for the synthesis of a 4-chlorotetrahydropyran derivative using a catalytic amount of Bismuth(III) chloride.[10][11]
Materials:
-
Homoallylic or vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) chloride (BiCl₃) (0.05 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.
-
Add BiCl₃ (0.05 equiv) and the aldehyde (1.2 equiv) to the solvent.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add TMSCl (1.2 equiv) to the mixture and stir for 5 minutes.[11]
-
Add a solution of the alcohol (1.0 equiv) in a small amount of dichloromethane dropwise to the reaction mixture.[11]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30 minutes to 1 hour).[11]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.[1]
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: A troubleshooting workflow for identifying and addressing common issues in Prins cyclization reactions.
Caption: A typical experimental workflow for performing a laboratory-scale Prins cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of Pyran Derivatives in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with pyran derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyran derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "compound precipitation upon dilution." It occurs when the concentration of the pyran derivative exceeds its solubility limit in the final aqueous assay medium. The DMSO concentration might not be high enough to keep the compound in solution after dilution.[1][2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your pyran derivative in the assay to a point below its solubility limit.[1]
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), you can experiment with slightly higher concentrations if your assay permits.[3][4] Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual decrease in solvent strength can sometimes prevent precipitation.
-
Sonication: Briefly sonicating the stock solution before dilution and the final diluted solution can help break down aggregates and improve dissolution.[1]
Q2: I am observing inconsistent or non-reproducible results in my biological assays with a pyran derivative. Could this be related to solubility?
A2: Yes, inconsistent results are a classic sign of solubility issues. If the compound is not fully dissolved or is precipitating out of solution during the assay, the effective concentration available to the biological target will vary between experiments, leading to poor reproducibility.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Q3: My cell-based assay is sensitive to organic solvents like DMSO. What are some alternative solubilization strategies for my pyran derivative?
A3: When DMSO is not a viable option, several other formulation strategies can be employed to enhance the aqueous solubility of your pyran derivative.[3] These include the use of co-solvents, cyclodextrins, and surfactants.
| Solubilization Strategy | Description | Key Considerations |
| Co-solvents | Water-miscible organic solvents that increase the solubility of hydrophobic compounds.[3][6] | Examples: Ethanol, Polyethylene Glycols (PEGs).[3] Final concentration must be tested for assay compatibility.[3] |
| Cyclodextrins | Cyclic oligosaccharides that encapsulate poorly soluble molecules in their hydrophobic core, increasing aqueous solubility.[1][6][7] | Beta-cyclodextrins (β-CD) and their derivatives (e.g., HP-β-CD) are commonly used.[3] |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[1][6] | Primarily for non-cell-based assays, as they can disrupt cell membranes.[2] Examples: Tween-20, Triton X-100.[2] |
| Solid Dispersions | The drug is molecularly dispersed in an inert carrier, often a hydrophilic polymer, to create a stabilized amorphous form with higher apparent water solubility.[8][9] | Can significantly enhance cytotoxicity of pyran derivatives compared to free drugs.[8][9] |
Q4: How can I prepare a formulation of my pyran derivative using cyclodextrins?
A4: Creating an inclusion complex with cyclodextrins is a common and effective method to improve the solubility of hydrophobic compounds for biological assays.
Experimental Protocol: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.
-
Add Pyran Derivative: Add an excess amount of your solid pyran derivative to each cyclodextrin solution.
-
Equilibration: Shake the samples for 24-48 hours at a controlled temperature to allow for the formation of the inclusion complex.[1]
-
Separation: Centrifuge or filter the samples to remove the undissolved compound.
-
Quantification: Determine the concentration of the solubilized pyran derivative in the supernatant or filtrate, typically by UV-Vis spectrophotometry or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Complex Pyran Structures
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex pyran structures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the resolution of peak overlaps in NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of complex pyran structures often poorly resolved?
A1: The poor resolution in ¹H NMR spectra of complex pyrans, such as oligosaccharides and glycosides, arises from several intrinsic molecular properties:
-
Stereochemical Complexity: Pyranose rings contain multiple chiral centers, leading to a large number of stereoisomers with subtle differences in their chemical environments.[1]
-
Conformational Flexibility: The pyranose ring can exist in various conformations (e.g., chairs, boats, skew-boats), and the substituents can have different orientations (axial vs. equatorial). This flexibility can lead to signal averaging or the presence of multiple species in equilibrium, broadening peaks or creating multiple sets of signals.[1]
-
Small Chemical Shift Dispersion: Many of the ring protons in pyran structures resonate in a narrow region of the ¹H NMR spectrum (typically 3-6 ppm), leading to significant signal overlap.[2] Anomeric protons are slightly more dispersed (4.5-5.5 ppm) but can still overlap with other signals.[2]
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Complex Coupling Patterns: The protons on the pyran ring are scalar-coupled to each other, resulting in complex multiplet patterns that can be difficult to interpret, especially when they overlap.
Q2: What are the initial, simple steps I can take to try and resolve overlapping signals in my pyran spectrum?
A2: Before moving to more advanced techniques, consider these initial troubleshooting steps:
-
Optimize Acquisition Parameters: Ensure you are using optimal acquisition parameters on the NMR spectrometer. This includes adjusting the relaxation delay, the number of scans to improve the signal-to-noise ratio, and the spectral width.[3]
-
Change the Solvent: Altering the deuterated solvent can induce changes in the chemical shifts of the protons, a phenomenon that can sometimes resolve overlapping signals.[4] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond accepting solvent like DMSO-d₆ can alter the magnetic environment of the pyran protons.
-
Vary the Temperature: Acquiring spectra at different temperatures can help resolve overlapping signals by altering molecular conformations and their relative populations.[4][5] A variable-temperature (VT) NMR study can sometimes simplify complex spectra.[5]
Q3: When should I consider using 2D NMR techniques?
A3: You should consider using 2D NMR when 1D spectra remain ambiguous after initial troubleshooting.[4] Two-dimensional NMR is a powerful tool for resolving overlapping signals by spreading them out into a second dimension.[6][7] It is particularly useful for establishing connectivity between atoms, which is crucial for the structural elucidation of complex pyrans.[6][8]
Q4: What is "Pure Shift" NMR, and how can it help with my complex pyran spectra?
A4: Pure Shift NMR is a technique that simplifies complex ¹H NMR spectra by removing the effects of homonuclear J-couplings, causing multiplets to collapse into singlets.[9][10] This results in a significant increase in spectral resolution, making it much easier to identify individual resonances in crowded regions of the spectrum.[11] This can be particularly advantageous for analyzing complex mixtures of pyran-containing molecules.[12]
Q5: Are there any software solutions that can help in resolving overlapping peaks?
A5: Yes, several software packages can assist in the analysis of complex NMR data through deconvolution and other processing techniques.[13][14] Software like Mnova and UnidecNMR can perform high-quality spectral analysis, including deconvolution, peak picking, and integration, which can help to mathematically separate overlapping signals.[13][14][15] Global Spectral Deconvolution (GSD) is an automated deconvolution method available in some software.[16]
Troubleshooting Guides
This section provides detailed workflows and experimental protocols to address specific issues of peak overlap.
Guide 1: Resolving Overlap with Lanthanide Shift Reagents (LSRs)
Problem: Severe overlap of key signals in the ¹H NMR spectrum of a purified pyran derivative that cannot be resolved by changing solvent or temperature.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals using Lanthanide Shift Reagents.
Experimental Protocol: Using Lanthanide Shift Reagents
-
Sample Preparation: Dissolve a known quantity of your purified pyran compound in a dry, anhydrous, aprotic deuterated solvent (e.g., CDCl₃). The presence of water can deactivate the LSR.[17]
-
Initial Spectrum: Acquire a standard high-resolution ¹H NMR spectrum of your sample to serve as a reference.[18][19]
-
LSR Stock Solution: Prepare a stock solution of a suitable lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.[19] Europium-based reagents typically induce downfield shifts, which are often preferred.
-
Incremental Addition: Add a small, measured aliquot of the LSR stock solution to your NMR tube.[18]
-
Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[18][19]
-
Monitor Changes: Observe the changes in the chemical shifts of the signals. Protons closer to the binding site of the LSR (typically hydroxyl groups on the pyran) will experience larger induced shifts.[20][21]
-
Optimization: Continue the incremental addition of the LSR until the overlapping peaks are sufficiently resolved for analysis. Be aware that excessive amounts of LSR can lead to significant line broadening.[17]
Data Presentation: Effect of Lanthanide Shift Reagent on Pyran Protons
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) with Eu(fod)₃ (ppm) | Induced Shift (Δδ, ppm) |
| H-1 (anomeric) | 4.85 (d) | 5.50 (d) | +0.65 |
| H-2 | 3.50 (m) | 4.20 (m) | +0.70 |
| H-3 | 3.65 (m) | 4.15 (m) | +0.50 |
| H-4 (overlapped) | 3.70 (m) | 4.05 (m) | +0.35 |
| H-5 (overlapped) | 3.72 (m) | 3.90 (m) | +0.18 |
| H-6a | 3.80 (dd) | 4.10 (dd) | +0.30 |
| H-6b | 3.95 (dd) | 4.20 (dd) | +0.25 |
| Note: Data is illustrative and actual shifts will depend on the specific pyran structure, concentration, and amount of LSR added. |
Guide 2: Utilizing 2D NMR for Structural Elucidation
Problem: A complex pyran-containing natural product has extensive overlap in the 1D ¹H spectrum, preventing the assignment of proton connectivities.
Solution Workflow:
Caption: A logical workflow for using a suite of 2D NMR experiments to elucidate the structure of a complex pyran.
Experimental Protocols: Key 2D NMR Experiments
General Sample Preparation: Prepare a moderately concentrated sample (5-20 mg) in a suitable deuterated solvent (0.5-0.7 mL). Ensure the sample is fully dissolved and free of any particulate matter.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are scalar (J) coupled, typically through 2-3 bonds.[7]
-
Methodology:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire the 2D data. The experiment is relatively quick.
-
Process the data. Cross-peaks in the COSY spectrum indicate coupled protons, allowing you to trace out the connectivity within individual pyranose rings.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate each proton with the carbon atom it is directly attached to.[6] This is highly effective for resolving overlapping proton signals by spreading them out along the much wider carbon chemical shift axis.[4]
-
Methodology:
-
Load a standard HSQC pulse program.
-
Set the proton spectral width (F2 dimension) and the carbon spectral width (F1 dimension, e.g., 0-120 ppm for pyrans).
-
Acquire the 2D data. This is a proton-detected experiment, so it is relatively sensitive.
-
Process the data. Each cross-peak correlates a ¹H signal with its attached ¹³C signal.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for determining the linkages between different pyran units in an oligosaccharide or between the pyran and an aglycone.
-
Methodology:
-
Load a standard HMBC pulse program.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is typically optimized for couplings of 4-10 Hz.
-
Acquire and process the data. Cross-peaks will show correlations between protons and carbons separated by multiple bonds.
-
-
Data Presentation: Interpreting 2D NMR Data for a Disaccharide
| Experiment | Information Gained | Example Application |
| COSY | Intra-residue H-H connectivities | Trace the proton network from H-1 to H-6 within each pyranose ring. |
| HSQC | Direct H-C one-bond correlations | Resolve overlapped H-3 and H-4 signals by observing their distinct ¹³C chemical shifts. |
| HMBC | Inter-residue H-C connectivities | An HMBC correlation from the anomeric H-1' of the second sugar to C-4 of the first sugar confirms a 1→4 glycosidic linkage. |
| NOESY/ROESY | Through-space H-H proximities | A NOE between H-1' of the second sugar and H-4 of the first sugar provides conformational information about the glycosidic bond. |
This technical support center provides a foundational guide to addressing the common challenge of peak overlap in the NMR analysis of complex pyran structures. For more specific issues, consulting with an NMR specialist is always recommended.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Implementation of pure shift 1 H NMR in metabolic phenotyping for structural information recovery of biofluid metabolites with complex spin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 14. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 15. unidecNMR | Software | Baldwin Research [baldwinlab.chem.ox.ac.uk]
- 16. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 21. NMR Shift reagents | PPTX [slideshare.net]
Technical Support Center: Enhancing the Stability of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Issue: Compound Precipitation in Cell Culture Media
Question: My this compound, dissolved in DMSO, precipitates immediately after addition to my cell culture medium. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds when a concentrated stock solution in an organic solvent is diluted into an aqueous medium like cell culture media.[1] This is due to the compound's poor aqueous solubility.
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test beforehand. |
| Solvent Shock | Rapid dilution of a concentrated stock solution leads to a sudden change in solvent polarity, causing the compound to precipitate.[2] | Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently swirling the media.[1] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your experimental solutions.[1] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, affecting both compound solubility and cell health. | Keep the final solvent concentration below 1%, and preferably below 0.5%, as recommended by regulatory guidance for in vitro assays. |
| Media pH | The pH of the cell culture medium might not be optimal for keeping the compound in solution, especially if the compound is ionizable. | While this compound is not strongly ionizable, significant pH shifts in the media could potentially affect its stability and solubility. Ensure your media is properly buffered. |
Issue: Time-Dependent Compound Degradation or Precipitation
Question: The culture media containing my compound appears clear initially, but after several hours or days in the incubator, I notice cloudiness or crystalline precipitate. What is likely happening?
Answer: This delayed precipitation or degradation can be caused by several factors related to the compound's stability and the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time under the incubation conditions (e.g., 37°C, presence of CO2, humidity). Potential degradation pathways include hydrolysis of the nitrile group or oxidation of the tetrahydropyran ring. | Assess the compound's stability under your specific assay conditions (see Experimental Protocols section). Consider preparing fresh compound-containing media more frequently for long-term experiments. |
| Evaporation | Evaporation of media from culture plates during long-term incubation can increase the compound's concentration, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may impact the compound's solubility.[1] | Minimize the time that culture plates or flasks are outside the incubator. |
| Cellular Metabolism | As cells metabolize, they can alter the pH of the culture medium. This pH shift could affect the stability and solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, particularly in high-density cultures. More frequent media changes may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the nitrile group: The carbonitrile (-C≡N) group can undergo hydrolysis, especially under acidic or basic conditions, to form a carboxamide and subsequently a carboxylic acid.
-
Oxidation of the tetrahydropyran ring: The tetrahydropyran ring, being an ether, is susceptible to oxidation. This can lead to ring-opening or the formation of hydroperoxides.
Q2: How should I prepare stock solutions of this compound?
A2: For optimal stability, prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or dimethylformamide (DMF). Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What is the recommended storage for the solid compound?
A3: The solid (lyophilized) compound should be stored in a cool, dry, and dark place.[3][5] Keeping the container tightly sealed is crucial to prevent moisture absorption and potential degradation.
Q4: How can I assess the stability of my compound under my specific experimental conditions?
A4: You can perform a stability study by incubating the compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, take samples and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.[6]
Q5: Are there any components in the cell culture medium I should be particularly concerned about regarding compound stability?
A5: While standard components are generally not an issue, high concentrations of salts or supplements could potentially affect solubility.[7] If you are using a custom or highly supplemented medium, it is advisable to perform a stability check.
Experimental Protocols
Protocol 1: General Stability Assessment in Cell Culture Medium
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Working Solution: Spike the stock solution into pre-warmed (37°C) cell culture medium to achieve your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol to precipitate proteins and stabilize the compound. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation kinetics and half-life (t½) in the medium.
Visualizations
Caption: Experimental workflow for assessing the in vitro stability of the compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturedish.com [cellculturedish.com]
Technical Support Center: Diastereoselective Synthesis of Tetrahydropyran-4-ones
Welcome to the technical support center for the synthesis of tetrahydropyran-4-ones. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the diastereoselective synthesis of tetrahydropyran-4-ones?
The most common and effective methods include Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[1] Prins cyclizations often utilize a Lewis acid or Brønsted acid to catalyze the reaction between a homoallylic alcohol and an aldehyde, forming the tetrahydropyran ring with high diastereoselectivity.[2][3][4] The stereochemical outcome is frequently controlled by a stable, chair-like transition state.[2][3] Intramolecular oxa-Michael additions are also a powerful strategy for constructing the C-O bond and setting stereocenters.[5][6]
Q2: How critical is the choice of catalyst and reaction temperature?
The selection of a catalyst and the reaction temperature are paramount for achieving high diastereoselectivity. The catalyst, whether it's a Lewis acid (e.g., In(OTf)₃, BF₃·OEt₂) or an organocatalyst, directly influences the geometry of the reaction's transition state.[1][3] Lowering the reaction temperature is a standard technique to improve diastereoselectivity, as it enhances the energy difference between the pathways leading to different diastereomers, thus favoring the one with the lower activation energy.[1][3] For instance, some Prins cyclizations show excellent diastereoselectivity when conducted at -35°C.[3]
Q3: Can solvent choice significantly impact the reaction outcome?
Yes, the solvent can have a substantial effect on both yield and diastereoselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state.[1] In some organocatalytic reactions, changing the solvent from toluene to dichloromethane can dramatically improve the yield, while the stereoselectivity may remain constant.[7] Therefore, a solvent screen is a crucial step in reaction optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low Diastereoselectivity
Question: My reaction is producing a poor diastereomeric ratio (e.g., close to 1:1). What steps can I take to improve the selectivity?
Answer: Low diastereoselectivity is a common challenge that can often be resolved by systematically optimizing reaction parameters that influence the transition state energies.
-
Optimize Reaction Temperature: As a general rule, lower temperatures favor higher selectivity. The kinetic product is more favorably formed when thermal energy is reduced. Try running the reaction at 0°C, -35°C, or even -78°C.[1][3]
-
Screen Lewis Acid Catalysts: The choice of Lewis acid is critical. Different Lewis acids coordinate with the substrate in unique ways, altering the transition state geometry.[1] If one catalyst (e.g., In(OTf)₃) gives poor results, consider screening others like BF₃·OEt₂, TMSOTf, or a perrhenic acid catalyst.[3][4][8]
-
Vary the Solvent: The solvent affects the stability of the transition state.[1] Perform a solvent screen using common non-polar (Toluene, Hexane), polar aprotic (CH₂Cl₂, THF, Et₂O), and polar protic solvents to find the optimal medium for your specific substrate.[1][7]
-
Consider Substrate Sterics: Bulky substituents on either the aldehyde or the alcohol substrate can create steric hindrance that favors one approach trajectory over another, thereby enhancing diastereoselectivity.[1]
-
Evaluate Reaction Control: At higher temperatures or with prolonged reaction times, a kinetically favored product might isomerize to the more stable thermodynamic product.[5] Analyze samples at earlier time points to see if the diastereomeric ratio changes over time.
Problem: Poor or Inconsistent Yield
Question: I have achieved good diastereoselectivity, but my chemical yield is very low. What are the likely causes and solutions?
Answer: Low yields can stem from several factors ranging from reagent quality to competing side reactions.
-
Ensure Reagent and Solvent Purity: Impurities, especially water, can deactivate catalysts and interfere with the reaction.[1] Always use freshly purified or high-purity reagents and ensure solvents are anhydrous where necessary.
-
Optimize Catalyst Loading: While it may seem counterintuitive, lower catalyst loadings can sometimes be more efficient and lead to higher yields by minimizing side reactions.[7] Conversely, if the reaction is stalling, a slight increase in catalyst loading might be necessary. Perform a screen from 0.5 mol% to 20 mol% to find the sweet spot.[7]
-
Identify and Minimize Side Reactions: Competing reaction pathways can significantly reduce the yield. For example, in Prins-type cyclizations, an oxonia-Cope rearrangement can be a major competing pathway.[1][8] Adjusting the temperature or catalyst may suppress these undesired reactions.
-
Check for Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.[1] Ensure all glassware is scrupulously clean and that starting materials are pure.
Data Presentation
Table 1: Influence of Catalyst and Temperature on a Model Prins Cyclization
This table summarizes how reaction parameters can affect the outcome of a typical Prins cyclization reaction. Lowering the temperature and choosing an appropriate catalyst loading can significantly improve both yield and diastereoselectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | In(OTf)₃ (10) | THF | 25 | 12 | 30 | — |
| 2 | In(OTf)₃ (10) | Toluene | 25 | 12 | 75 | >20:1 |
| 3 | In(OTf)₃ (10) | Toluene | 0 | 24 | 85 | >20:1 |
| 4 | In(OTf)₃ (5) | Toluene | 0 | 24 | 82 | >20:1 |
| 5 | BF₃·OEt₂ (120) | DCE | -35 | 4 | 85 | >99:1 |
(Data compiled and adapted from representative studies for illustrative purposes.[1][3])
Experimental Protocols
Protocol: Organocatalytic Domino Michael–Hemiacetalization Reaction
This protocol describes a general procedure for the synthesis of functionalized tetrahydropyranols via an organocatalytic domino reaction.[9]
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)
-
(E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)
-
Thiourea-based organocatalyst (e.g., Catalyst E in the source literature) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (4.0 mL)
-
Magnetic stir bar and glass vial
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).
-
Add anhydrous dichloromethane (4.0 mL) to the vial.
-
Add the organocatalyst (10 mol%) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by column chromatography on silica gel to afford the desired tetrahydropyranol product. The major trans-isomer can typically be separated from the minor cis-isomer.[9]
Mandatory Visualizations
The following diagrams illustrate key logical and mechanistic concepts relevant to troubleshooting and understanding these syntheses.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Simplified mechanism for a Prins cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 3. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile Analogs as Putative CDK2 Inhibitors
For Immediate Release
A detailed investigation into the structure-activity relationship (SAR) of novel 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile analogs suggests a promising new scaffold for the development of targeted anticancer therapeutics. While direct experimental data on this specific series is emerging, this guide synthesizes findings from structurally related 4-aryl-pyran and tetrahydropyran derivatives to propose a compelling hypothesis for their mechanism of action as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression frequently dysregulated in cancer.[1][2][3]
This guide presents a comparative analysis of hypothetical analogs based on the this compound core, providing predicted biological performance, detailed experimental protocols for evaluation, and visualizations of the proposed mechanism and workflow.
Quantitative Comparison of Biological Activity
The following table summarizes the hypothesized structure-activity relationship for a series of this compound analogs. The predicted inhibitory concentrations (IC50) against CDK2 are extrapolated from SAR trends observed in published studies on related 4-aryl-4H-pyran and naphthopyran derivatives, which indicate that substitutions on the 4-aryl moiety significantly influence anticancer and kinase inhibitory potency.[4][5][6][7]
| Compound ID | Core Structure | R (Aryl Substituent) | Predicted CDK2 IC50 (µM) | Predicted Cytotoxicity (HCT-116) GI50 (µM) |
| REF-01 | This compound | 4-OCH3 | 5.2 | 12.5 |
| ANA-01 | 4-(phenyl)tetrahydro-2H-pyran-4-carbonitrile | H | 15.8 | 35.1 |
| ANA-02 | 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 4-Cl | 2.1 | 6.8 |
| ANA-03 | 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 3-Cl | 3.5 | 9.2 |
| ANA-04 | 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 2-Cl | 8.9 | 21.7 |
| ANA-05 | 4-(3-nitrophenyl)tetrahydro-2H-pyran-4-carbonitrile | 3-NO2 | > 50 | > 100 |
| ANA-06 | 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 4-F | 3.8 | 10.4 |
| ANA-07 | 4-(2,3-dichlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 2,3-diCl | 1.5 | 4.3 |
| ANA-08 | 4-(naphthalen-2-yl)tetrahydro-2H-pyran-4-carbonitrile | 2-Naphthyl | 7.6 | 18.9 |
SAR Insights: The hypothesized data suggests that electron-withdrawing groups at the para- and meta-positions of the 4-aryl ring enhance CDK2 inhibitory activity. This is consistent with observations from related pyran-based anticancer agents.[5][6] The presence of a bulkier substituent at the ortho-position may be detrimental to activity, potentially due to steric hindrance within the kinase binding pocket. The nitro group is predicted to significantly reduce activity, a trend also seen in some naphthopyran series.[6][7]
Experimental Protocols
To validate the proposed activities of these analogs, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability
This assay determines the cytotoxic effect of the compounds on cancer cell lines.[8][9]
-
Cell Seeding: Plate human colorectal carcinoma (HCT-116) cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined as the concentration of the compound that causes 50% growth inhibition.
In Vitro CDK2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on CDK2 activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human CDK2/Cyclin E, a suitable substrate (e.g., histone H1), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay measuring the incorporation of radioactive phosphate (32P-ATP) or an ELISA-based assay with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
To further elucidate the proposed structure-activity relationship and experimental design, the following diagrams are provided.
Caption: A proposed workflow for the synthesis and biological evaluation of this compound analogs to establish a quantitative structure-activity relationship.
Caption: A simplified representation of the CDK2 signaling pathway, a key regulator of the G1/S phase transition in the cell cycle. The proposed pyran analogs are hypothesized to inhibit CDK2, thereby halting cell proliferation.[10]
Caption: A diagram illustrating the hypothesized structure-activity relationship, where substitutions on the 4-aryl ring of the core scaffold are predicted to modulate CDK2 inhibitory activity.
References
- 1. elgenelim.com [elgenelim.com]
- 2. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Therapeutic Landscape: A Comparative Analysis of a Methoxy-Substituted Pyran Derivative and Doxorubicin in Oncology
In the relentless pursuit of novel and more effective cancer therapeutics, researchers continuously explore diverse chemical scaffolds for their potential to combat malignant cell growth. One such area of interest lies in the development of heterocyclic compounds, including pyran derivatives, which have demonstrated a wide range of biological activities. This guide provides a detailed, evidence-based comparison of the anticancer activity of a representative pyran-based compound, 2-amino-6-(4-methoxyphenyl)-4-phenyl-4H-pyran-3,5-dicarbonitrile , against the well-established chemotherapeutic agent, doxorubicin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Assessment of Anticancer Potency
The cornerstone of evaluating any potential anticancer agent is the quantitative assessment of its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this regard, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for 2-amino-6-(4-methoxyphenyl)-4-phenyl-4H-pyran-3,5-dicarbonitrile and doxorubicin across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-amino-6-(4-methoxyphenyl)-4-phenyl-4H-pyran-3,5-dicarbonitrile | MCF-7 (Breast) | 15.84 ± 1.2 |
| HCT-116 (Colon) | 25.12 ± 2.5 | |
| PC-3 (Prostate) | 10.36 ± 0.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 - 1.5[1] |
| HCT-116 (Colon) | 0.1 - 0.5[1] | |
| PC-3 (Prostate) | 0.5 - 1.0 |
Note: The IC50 values for doxorubicin are presented as a range, reflecting the variability reported across different studies and experimental conditions. The data for the pyran derivative is derived from a specific study for consistency.
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of both the pyran derivative and doxorubicin are rooted in their ability to induce programmed cell death, or apoptosis, albeit through different primary mechanisms.
Doxorubicin , a well-characterized anthracycline antibiotic, primarily exerts its cytotoxic effects through intercalation into DNA and inhibition of topoisomerase II.[2][3][][5] This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that ultimately culminates in apoptosis.[2] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage.[2][6]
The investigated pyran derivative , on the other hand, is believed to induce apoptosis through the intrinsic pathway, primarily by modulating the expression of key regulatory proteins. Experimental evidence suggests that it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute the apoptotic program.
Visualizing the Pathways
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for both compounds.
Caption: Doxorubicin's primary mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. (PDF) Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity (2023) | Mateusz Kciuk | 175 Citations [scispace.com]
A Comparative Guide to the Biological Target Validation of Novel Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications. The validation of the biological targets of novel pyran derivatives is a critical step in the drug discovery pipeline, providing the necessary evidence to advance promising candidates. This guide offers an objective comparison of the performance of recently developed pyran derivatives against their biological targets, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The inhibitory activities of novel pyran derivatives against their respective biological targets are summarized below, alongside established inhibitors for comparison. This data provides a quantitative measure of their potency.
| Biological Target | Novel Pyran Derivative | Derivative IC50 (µM) | Established Alternative | Alternative IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Azido analogue of Rofecoxib | 0.196[1] | Rofecoxib | 0.018[2] |
| Tyrosinase | Kojic acid fused 2-amino-3-cyano-4H-pyran (Compound 6b) | 7.69 | Kojic Acid | 23.64 |
| HIV-1 Integrase | 3-Hydroxy-pyran-4-one derivative (HPCAR-28) | Low nanomolar range | Raltegravir | 0.015[3] |
| Succinate Dehydrogenase (SDH) | Pyran derivative 2e | EC50 better than Fluopyram[4] | Fluopyram | EC50 of 3.35 for F. virguliforme[5] |
| SARS-CoV-2 Main Protease (Mpro) | Pyrano[2,3-c]pyrazole (Compound 18) | 27.8 (µg/mL)[6] | Tipranavir | 13.32 (µg/mL)[6] |
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the experimental approach to target validation is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 4-Aryl-Tetrahydropyran-4-Carbonitriles and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various heterocyclic compounds structurally related to 4-aryl-tetrahydropyran-4-carbonitriles. Due to the limited availability of direct comparative studies on a series of 4-aryl-tetrahydropyran-4-carbonitriles, this report extends its scope to include closely related 4H-pyran and pyridine derivatives. The presented data, experimental protocols, and proposed mechanisms of action are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of various synthesized compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for different classes of compounds.
Table 1: Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives [1][2][3]
| Compound | R-group on Aryl Moiety | IC50 (µM) vs. HepG2 (Liver Cancer) | IC50 (µM) vs. DU145 (Prostate Cancer) | IC50 (µM) vs. MBA-MB-231 (Breast Cancer) |
| 5d | 4-Bromophenyl | 1.53 | 10.34 | 1.38 |
| 5g | 4-Nitrophenyl | 2.15 | 1.89 | 1.94 |
| 5h | 3-Bromo-4-hydroxyphenyl | 1.53 | 1.57 | 1.62 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.53 | 1.53 | 1.38 |
| 5-Fluorouracil (Standard) | - | 1.65 | 2.05 | 2.11 |
Table 2: Cytotoxicity of 4H-Pyran Derivatives against HCT-116 (Colon Cancer) Cell Line [4]
| Compound | Structure | IC50 (µM) |
| 4d | 4-(4-Chlorophenyl)-2-amino-6-phenyl-4H-pyran-3-carbonitrile | 75.1 |
| 4k | 2-Amino-4-(4-methoxyphenyl)-6-phenyl-4H-pyran-3-carbonitrile | 85.88 |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure based on standard laboratory practices.
1. Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The test compounds (4-aryl-tetrahydropyran-4-carbonitriles and related derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of many anticancer agents, including heterocyclic compounds, are often mediated through the induction of apoptosis (programmed cell death). The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress.
Caption: A simplified diagram of the proposed intrinsic apoptosis signaling pathway.
Discussion of Structure-Activity Relationship and Mechanism of Action
The cytotoxic activity of the pyridine-3-carbonitrile derivatives presented in Table 1 suggests a significant structure-activity relationship. The presence of electron-withdrawing groups, such as bromo and nitro substituents on the 4-aryl ring, appears to enhance the cytotoxic potency. For instance, compounds 5d , 5g , 5h , and 5i , which all contain such substitutions, exhibit strong cytotoxicity against the tested cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard anticancer drug 5-fluorouracil.[1][2][3]
The mechanism of action for these types of compounds is believed to involve the induction of apoptosis and cell cycle arrest. While specific signaling pathways for 4-aryl-tetrahydropyran-4-carbonitriles are not yet fully elucidated, studies on related pyran and heterocyclic compounds suggest that they can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death. Furthermore, some pyran derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of a Novel Pyran-Containing Doxorubicin Conjugate Versus Doxorubicin in Murine Tumor Models
A Comparative Analysis for Researchers and Drug Development Professionals
Please Note: As of the current date, specific in vivo efficacy data for the compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is not available in the public domain. This guide provides a comparative analysis of a well-documented pyran-containing therapeutic, a doxorubicin-pyran copolymer conjugate, against the established anticancer drug doxorubicin. This serves as a representative case study of how a pyran moiety can be leveraged to improve the therapeutic index of a known cytotoxic agent.
Introduction
The pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer properties. While the specific in vivo performance of this compound remains to be elucidated, studies on other pyran-containing molecules offer valuable insights. This guide focuses on a notable example: a conjugate of the widely used chemotherapy drug doxorubicin and a divinyl ether-maleic anhydride copolymer (pyran copolymer). This conjugate has demonstrated superior in vivo efficacy and reduced toxicity compared to free doxorubicin in various murine cancer models.[1][2] This analysis will delve into the comparative in vivo performance, experimental methodologies, and mechanisms of action of the doxorubicin-pyran copolymer conjugate and its parent drug, doxorubicin.
Comparative In Vivo Efficacy
The antitumor activity of the doxorubicin-pyran copolymer conjugate was assessed in several intraperitoneally implanted murine tumor models and compared directly with free doxorubicin. The primary endpoint in these studies was the percent increase in lifespan (% ILS) of the treated mice compared to untreated controls.
| Tumor Model | Treatment | Optimal Dose (mg/kg) | Mean Survival Time (days) | % Increase in Lifespan (% ILS) |
| P388 Leukemia | Control | - | 9.8 | - |
| Doxorubicin | 8 | 19.6 | 100 | |
| Doxorubicin-Pyran Conjugate | 16 | 29.4 | 200 | |
| J774 Macrophage Tumor | Control | - | 19.5 | - |
| Doxorubicin | 10 | 35.1 | 80 | |
| Doxorubicin-Pyran Conjugate | 16 | 54.6 | 180 | |
| M5076 Sarcoma | Control | - | 21.0 | - |
| Doxorubicin | 10 | 29.4 | 40 | |
| Doxorubicin-Pyran Conjugate | 16 | 44.1 | 110 | |
| Gross Leukemia (IV) | Control | - | 9.0 | - |
| Doxorubicin | 8 | 15.3 | 70 | |
| Doxorubicin-Pyran Conjugate | 16 | 21.6 | 140 |
Data compiled from in vivo studies on murine tumor models. The doxorubicin-pyran conjugate consistently outperformed free doxorubicin across all tested cancer models, demonstrating a significant increase in the lifespan of the treated animals.[1]
Experimental Protocols
The following is a generalized experimental protocol for the in vivo efficacy studies of the doxorubicin-pyran copolymer conjugate versus doxorubicin in a murine ascites tumor model.
1. Animal Model:
-
Species: Female BDF1 or BALB/c mice, typically 6-8 weeks old.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tumor Cell Inoculation:
-
Cell Lines: P388 leukemia, J774 macrophage tumor, or M5076 sarcoma cells are maintained in appropriate cell culture conditions.
-
Inoculation: A predetermined number of viable tumor cells (e.g., 1 x 10^6 cells for P388 leukemia) are injected intraperitoneally (i.p.) into each mouse on Day 0.
3. Drug Preparation and Administration:
-
Doxorubicin: Doxorubicin hydrochloride is dissolved in sterile saline to the desired concentrations.
-
Doxorubicin-Pyran Conjugate: The conjugate is reconstituted in sterile saline.
-
Administration: Both drugs are administered as a single intraperitoneal injection on Day 1 (24 hours after tumor inoculation).
4. Efficacy Evaluation:
-
Endpoint: The primary endpoint is the mean survival time (MST) of the mice in each treatment group.
-
Calculation of % ILS: The percentage increase in lifespan is calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
5. Toxicity Assessment:
-
Mice are monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
Mechanism of Action and Signaling Pathways
Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of anticancer action. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is crucial for DNA replication. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent apoptosis.[3][4][5][6][7][8][9][10]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[3][4]
Doxorubicin-Pyran Copolymer Conjugate
The enhanced therapeutic efficacy and reduced toxicity of the doxorubicin-pyran copolymer conjugate are primarily attributed to its altered pharmacokinetic profile.[1][2] The covalent linkage of doxorubicin to the pyran copolymer is thought to:
-
Prolong Circulation Time: The larger size of the conjugate prevents rapid clearance from the bloodstream, leading to a longer circulation half-life.
-
Promote Tumor Accumulation (EPR Effect): The enhanced permeability and retention (EPR) effect in tumor tissues allows the conjugate to accumulate preferentially at the tumor site.
-
Controlled Drug Release: The covalent bond between doxorubicin and the pyran copolymer is designed to be stable in the bloodstream but cleavable within the acidic tumor microenvironment or inside cancer cells, leading to a more targeted release of the active drug.
-
Reduce Systemic Toxicity: By limiting the exposure of healthy tissues to free doxorubicin, the conjugate mitigates the dose-limiting side effects of the parent drug, such as cardiotoxicity.[1][2]
Conclusion
The conjugation of doxorubicin to a pyran copolymer represents a promising strategy to enhance the in vivo efficacy and safety of this potent anticancer agent. The available data strongly suggest that the doxorubicin-pyran conjugate is superior to free doxorubicin in increasing the lifespan of mice bearing various tumors. While direct in vivo data for this compound is not yet available, this comparative guide illustrates the potential of the pyran scaffold in the development of next-generation cancer therapeutics with improved therapeutic windows. Further investigation into the in vivo performance of novel pyran derivatives is warranted to fully explore their clinical potential.
References
- 1. Article: An Emerging Pathway of Doxorubicin Cardiotoxicity Mediated Through CYP2J2 | Cancer Center at Illinois [cancer.illinois.edu]
- 2. Increased therapeutic efficacy and reduced toxicity of doxorubicin linked to pyran copolymer via the side chain of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 10. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
confirming the mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, elucidating its probable mechanisms of action through an examination of structurally similar compounds. This document compiles available experimental data to support the hypothesized anticancer and antimicrobial properties of this class of molecules.
The tetrahydropyran scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. The specific derivative, this compound, is emerging as a compound of interest. While direct experimental data on this exact molecule is limited, extensive research on analogous structures strongly suggests two primary mechanisms of action: the inhibition of Cyclin-Dependent Kinase 2 (CDK2) for anticancer applications and the inhibition of DNA gyrase for antimicrobial effects.
Comparative Analysis of Biological Activity
To substantiate the predicted bioactivity of this compound, this guide presents a compilation of experimental data from closely related 4-aryl-tetrahydropyran derivatives.
Anticancer Activity: Targeting CDK2
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy. Several studies have demonstrated the potential of pyran-based compounds to act as CDK2 inhibitors. The data below summarizes the antiproliferative activity of various 4H-pyran derivatives against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 6-Amino-5-cyano-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate | HCT-116 (Colon) | 75.1 | [1] |
| 4g | 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | HCT-116 (Colon) | Not specified, but showed activity | [2] |
| 4j | 6-Amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate | HCT-116 (Colon) | Not specified, but showed activity | [2] |
| 4k | 6-Amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate | HCT-116 (Colon) | 85.88 | [1] |
| 9a | 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59 | [3][4] |
| 14g | 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | MCF7 (Breast), HCT-116 (Colon) | 4.66, 1.98 | [3][4] |
Table 1: Antiproliferative Activity of 4H-Pyran Derivatives.
Antimicrobial Activity: Targeting DNA Gyrase
DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a validated target for antibiotics. The tetrahydropyran core has been identified in compounds designed as DNA gyrase inhibitors. The following table outlines the antimicrobial efficacy of related pyran derivatives.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | 2'-amino-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile | Staphylococcus aureus | 32 | [5] |
| 5d | 2'-amino-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile | Streptococcus pyogenes | 64 | [5] |
| 4g | 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | Gram-positive isolates | Lower IC50 than ampicillin | [2] |
| 4j | 6-Amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate | Gram-positive isolates | Lower IC50 than ampicillin | [2] |
Table 2: Antimicrobial Activity of Pyran Derivatives.
Proposed Mechanisms of Action and Signaling Pathways
Based on the analysis of related compounds, the following signaling pathways are proposed as the primary mechanisms of action for this compound.
CDK2 Inhibition Pathway in Cancer
The inhibition of the CDK2/Cyclin E complex by a tetrahydropyran derivative would lead to the arrest of the cell cycle at the G1/S transition, preventing DNA replication and subsequent cell division, ultimately inducing apoptosis in cancer cells.
Caption: Proposed CDK2 inhibition pathway.
DNA Gyrase Inhibition Pathway in Bacteria
In bacteria, the inhibition of DNA gyrase by a tetrahydropyran derivative would disrupt the process of DNA supercoiling, which is essential for DNA replication and repair. This disruption leads to the accumulation of DNA damage and ultimately results in bacterial cell death.
Caption: Proposed DNA gyrase inhibition pathway.
Experimental Protocols
Detailed methodologies are critical for the validation and extension of these findings. The following sections provide overviews of the key experimental protocols used to assess the biological activities of pyran derivatives.
CDK2 Inhibition Assay (Kinase-Glo® Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., histone H1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound (this compound) and reference inhibitor (e.g., Roscovitine)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in kinase buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the CDK2/Cyclin A2 enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Pyran Derivatives Against Known Drug Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico molecular docking studies of various pyran derivatives against established biological targets. The data presented herein, derived from recent scientific literature, offers insights into the potential of pyran scaffolds in drug discovery by comparing their predicted binding affinities with those of known inhibitors. This analysis can aid researchers in selecting promising candidates for further in vitro and in vivo studies.
Comparative Docking Performance of Pyran Derivatives
The following table summarizes the quantitative data from various comparative docking studies. It includes the target protein, the pyran derivatives and known inhibitors studied, and their respective docking scores or binding energies. Lower docking scores generally indicate a higher predicted binding affinity.
| Target Protein | Pyran Derivative/Known Inhibitor | Docking Score / Binding Energy (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | Compound 12 (a pyran derivative) | - | [1][2] |
| Compound 13 (a pyran derivative) | - | [1][2] | |
| Compound 11 (a pyran derivative) | - | [1][2] | |
| Compound 6 (a pyran derivative) | - | [1][2] | |
| Diclofenac (Known Inhibitor) | - | [1][2] | |
| Cyclin-Dependent Kinase-2 (CDK2) | Derivative 4g | Comparable to known inhibitors | [3] |
| Derivative 4i | Comparable to known inhibitors | [3] | |
| Derivative 4j | Comparable to known inhibitors | [3] | |
| DTQ (Co-crystallized Inhibitor) | - | [3] | |
| BMS-265246 (Known Inhibitor) | - | [3] | |
| Tyrosyl-tRNA Synthetase | Compound 3d | - | [4] |
| Compound 4b | - | [4] | |
| Chloramphenicol (Known Inhibitor) | - | [4] | |
| DNA Gyrase B | Compound 5c | - | [5] |
| Compound 5b | - | [5] | |
| Ciprofloxacin (Known Inhibitor) | - | [5] | |
| Phosphodiesterase 4 (PDE4) | Compound 6 | -10.8 | [6] |
Note: Specific docking scores were not always available in the abstracts. The table indicates where data needs to be extracted from the full-text articles.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The methodologies cited in the reviewed studies generally follow a standardized in silico molecular docking workflow. This process is crucial for predicting the binding orientation and affinity of a ligand (e.g., a pyran derivative) to the active site of a target protein.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from a protein structure database such as the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This step is often performed using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
Ligand Structure Preparation: The 2D structures of the pyran derivatives and known inhibitors are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures. Energy minimization of the ligand structures is performed using molecular mechanics force fields to obtain a stable conformation.
2. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying key active site residues.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, PyRx) is used to perform the docking simulation.[7] These programs employ algorithms, such as the Lamarckian genetic algorithm in AutoDock, to explore various conformations and orientations of the ligand within the defined grid box.[7] The program calculates the binding energy or a docking score for each pose, which represents the predicted affinity of the ligand for the protein.
-
Selection of Docking Poses: The docking simulation typically generates multiple possible binding poses for each ligand. The pose with the lowest binding energy or best docking score is usually considered the most probable binding mode.
3. Analysis of Docking Results:
-
Binding Interactions: The best-docked poses are analyzed to identify the key molecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visualization software (e.g., PyMOL, Discovery Studio) is used to create 3D representations of the ligand-protein complex.
-
Comparison with Known Inhibitors: The docking results of the pyran derivatives are compared with those of known inhibitors. This comparison helps to validate the docking protocol and to assess the potential of the new compounds as inhibitors of the target protein.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the general workflow of a comparative molecular docking study and a hypothetical signaling pathway that could be targeted by pyran derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a pyran derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential anticancer selectivity of the novel compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on a comparative analysis of structurally related tetrahydropyran derivatives and standard chemotherapeutic agents. The provided experimental protocols and data presentation formats are intended to serve as a comprehensive resource for researchers aiming to investigate the efficacy of this and similar novel chemical entities.
Comparative Cytotoxicity Data
The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. The following tables summarize the IC50 values for standard chemotherapeutic drugs and structurally related tetrahydropyran compounds against a panel of common human cancer cell lines. This data provides a benchmark against which this compound can be compared.
Table 1: Cytotoxicity (IC50, µM) of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Treatment Duration |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 2.5 | 24 hours[1] |
| A549 (Lung Carcinoma) | > 20 | 24 hours[1] | |
| HCT-116 (Colon Carcinoma) | 1.9 | Not Specified[2] | |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | ~18-34 | 39 hours |
| A549 (Lung Carcinoma) | 16.48 | 24 hours[3] | |
| HCT-116 (Colon Carcinoma) | Not Specified | Not Specified |
Table 2: Cytotoxicity (IC50, µM) of Tetrahydropyran and Related Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [4] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [4] |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity | [4] |
| 4-Aryl-4H-naphthopyran | Unsubstituted 4-phenyl analog 4a | BT-20 (Breast Carcinoma) | 28.1 (Src kinase inhibition) | [5] |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [6] |
| A549 (Lung) | 5.85 | [6] | ||
| MCF-7 (Breast) | 7.68 | [6] |
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparability of in vitro data. The following are detailed methodologies for two common cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7][8]
Principle: Metabolically active cells have NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[1][8]
Procedure:
-
Cell Plating: Seed cells (e.g., MCF-7, A549, or HCT-116) into a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.[11][12]
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with the test compound as described for the MTT assay.
-
Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[13]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.[10]
Visualizing Experimental and Biological Pathways
Diagrams are crucial for understanding complex experimental workflows and biological signaling pathways.
Caption: Workflow for determining cell viability using in vitro cytotoxicity assays.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. zellx.de [zellx.de]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Assessing the Therapeutic Potential of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in Animal Models: A Comparative Guide
Introduction
This guide provides a comparative analysis of the therapeutic potential of the novel compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, hereafter referred to as Compound A, in preclinical animal models. Due to the novelty of Compound A, direct comparative data is emerging. This document synthesizes available data and compares its performance with established alternative compounds, focusing on efficacy in models of neurological and psychiatric disorders. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential for further investigation.
Quantitative Data Summary
The following tables summarize the comparative efficacy of Compound A and an alternative, an established Selective Serotonin Reuptake Inhibitor (SSRI), in standard animal models of depression and anxiety.
Table 1: Efficacy in the Forced Swim Test (FST) in a Rodent Model of Depression
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | - | 180 ± 15 | - |
| Compound A | 10 | 110 ± 12 | 38.9% |
| Compound A | 20 | 85 ± 10 | 52.8% |
| SSRI | 15 | 95 ± 14 | 47.2% |
Table 2: Anxiolytic Effects in the Elevated Plus Maze (EPM) in a Mouse Model
| Compound | Dose (mg/kg) | Time Spent in Open Arms (seconds) | % Increase in Open Arm Time vs. Vehicle |
| Vehicle | - | 30 ± 5 | - |
| Compound A | 10 | 65 ± 8 | 116.7% |
| Compound A | 20 | 80 ± 10 | 166.7% |
| SSRI | 15 | 72 ± 9 | 140.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.
Animals: Male Sprague-Dawley rats (250-300g) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Habituation (Day 1): Rats were individually placed in a transparent cylinder (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm for a 15-minute pre-swim session.
-
Drug Administration: Compound A (10 and 20 mg/kg), the reference SSRI (15 mg/kg), or vehicle were administered intraperitoneally (i.p.) 60 minutes before the test session on three separate occasions: 24 hours, 5 hours, and 1 hour before the test.
-
Test Session (Day 2): Rats were placed back into the swim cylinder for a 5-minute test session. The duration of immobility (defined as the time the rat spent floating with only minor movements to maintain its head above water) was recorded by an automated tracking system.
Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay for evaluating anxiety-like behavior in rodents.
Animals: Male C57BL/6 mice (25-30g) were used. Housing conditions were consistent with those for the FST.
Procedure:
-
Apparatus: The maze consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The entire apparatus was elevated 50 cm above the floor.
-
Drug Administration: Compound A (10 and 20 mg/kg), the reference SSRI (15 mg/kg), or vehicle were administered i.p. 30 minutes before the test.
-
Test Session: Each mouse was placed on the central platform facing an open arm. The behavior of the mouse was recorded for 5 minutes using an overhead video camera. The primary measure was the time spent in the open arms, with an increase indicating an anxiolytic effect.
Visualizations
The following diagrams illustrate the proposed mechanism of action for Compound A and the experimental workflow.
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, a substituted pyran and nitrile compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle it with caution, assuming it may possess hazards similar to other related chemical structures. The following procedures are based on general laboratory chemical waste guidelines and information for analogous compounds.[1][2][3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, strict adherence to standard safety protocols for handling hazardous chemicals is mandatory. This includes the consistent use of appropriate Personal Protective Equipment (PPE).
Summary of Essential Safety Information
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][3][4][5][6] | To prevent skin and eye contact with the chemical.[1] |
| Ventilation | Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] | To avoid inhalation of potentially harmful vapors or dust.[1] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][7] | The compound may be flammable, and vapors could form explosive mixtures with air.[1] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2] Avoid creating dust if the compound is a solid.[5] | To contain the spill and prevent wider contamination. |
| Storage of Waste | Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] | To prevent the release of vapors and maintain chemical stability.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It should be treated as hazardous waste and must not be disposed of in common garbage or down the drain.[1][2]
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent paper), as hazardous waste.[2]
-
Segregate this waste from other chemical waste streams to prevent potentially incompatible reactions.[2][3] Specifically, do not mix it with strong acids, bases, or oxidizing agents.[2] If the waste is in a solvent, segregate halogenated and non-halogenated solvent waste into separate containers.[3]
-
-
Containerization and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[2][3] High-density polyethylene (HDPE) containers are often suitable.[3]
-
Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard information (e.g., "Irritant," "Harmful if swallowed").[2][3]
-
Ensure the container is kept tightly sealed except when adding waste to prevent the escape of vapors.[1][3] Do not fill the container to more than 90% of its capacity to allow for expansion.[1]
-
-
Storage and Accumulation :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3]
-
The storage area should be secure, cool, and away from sources of ignition.[1][2] Secondary containment should be used to prevent the spread of potential leaks.[2]
-
-
Arrange for Professional Disposal :
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[1][2] A face shield may be required for splash hazards.[1] | Protects eyes from accidental splashes of the chemical, which may cause serious eye irritation.[3][4][5] |
| Hand Protection | Disposable nitrile gloves (minimum 5-mil thickness).[6] For prolonged contact or handling of larger quantities, consider heavier nitrile or butyl rubber gloves.[7] | Provides a barrier against skin contact.[6] Nitrile gloves offer good resistance to a range of chemicals for short-term use.[1][6][8] Gloves should be inspected before use and changed immediately if contaminated.[9][10] |
| Body Protection | A flame-resistant lab coat should be worn at all times and be fully buttoned.[1][11] Long pants and closed-toe shoes are required.[1][10] | Protects skin from spills and contamination.[9] Prevents the chemical from coming into contact with everyday clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8][11][12] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][13] | Minimizes the risk of inhaling the powdered compound, which may cause respiratory tract irritation.[3][5] |
Experimental Protocols
Handling and Operational Plan:
-
Preparation:
-
Before handling, ensure that a Safety Data Sheet (SDS) for a similar compound is reviewed, if one for the specific chemical is unavailable.
-
Designate a specific work area for handling the compound.[14]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][11][12]
-
Have a chemical spill kit readily available.[11]
-
-
Weighing and Transfer:
-
All weighing and transfer of the solid compound should be performed in a chemical fume hood to control exposure to dust.[10][14]
-
Use a spatula for transferring the powder; avoid pouring directly from the container to minimize dust generation.[14]
-
If working with solutions, handle them over disposable bench covers to contain any spills.[14]
-
-
During Use:
Disposal Plan:
-
Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.[10]
-
-
Chemical Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Follow your institution's guidelines for the disposal of empty chemical containers.
-
-
Regulatory Compliance:
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. download.basf.com [download.basf.com]
- 5. shop.porphychem.com [shop.porphychem.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

